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Core Science & Biosynthesis

Foundational

4,4'-Biphenyldisulfonyl Chloride (CAS 3406-84-6): A Technical Guide to Bivalent Cross-Linking and Catalyst Design

Executive Summary In the realm of advanced synthetic chemistry and drug development, the spatial arrangement of functional groups is just as critical as their intrinsic reactivity. 4,4'-Biphenyldisulfonyl Chloride (CAS 3...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of advanced synthetic chemistry and drug development, the spatial arrangement of functional groups is just as critical as their intrinsic reactivity. 4,4'-Biphenyldisulfonyl Chloride (CAS 3406-84-6) represents a highly privileged bifunctional electrophile. Characterized by its rigid biphenyl core and highly reactive terminal sulfonyl chlorides, this compound serves as a cornerstone reagent for synthesizing bivalent enzyme inhibitors, C2​ -symmetric organocatalysts, and cross-linked macrocycles like cyclodextrins[1].

This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic behavior, and field-proven experimental protocols, designed to ensure high-yield, reproducible outcomes in your laboratory workflows.

Physicochemical Profiling

Understanding the physical parameters of 4,4'-Biphenyldisulfonyl Chloride is essential for predicting its behavior in various solvent systems and optimizing reaction conditions. The compound is highly moisture-sensitive and requires inert handling.

Table 1: Quantitative Physicochemical Properties

PropertyValueScientific Implication
CAS Number 3406-84-6Standard registry identifier[2].
Molecular Formula C12​H8​Cl2​O4​S2​ Dictates a stoichiometric mass of 351.23 g/mol [3].
Melting Point 205.0 – 212.0 °CHigh crystallinity; easily purified via recrystallization.
Boiling Point 476.7 °C (Predicted)Non-volatile; poses minimal inhalation risk from vapors[2].
Density 1.540 g/cm³ (Predicted)Dense crystalline packing due to π−π stacking[2].
Appearance White to light yellow powderColor shifts to yellow may indicate partial hydrolysis/degradation.
Solubility Soluble in Toluene, Benzene, CH3​CN Requires aprotic organic solvents for homogeneous reactions.
Water Reactivity Rapidly DecomposesHydrolyzes to sulfonic acid and HCl; mandates anhydrous conditions[2].

Mechanistic Reactivity & Molecular Architecture

The utility of 4,4'-Biphenyldisulfonyl Chloride stems from the synergy between its rigid spacer and dual electrophilic centers .

  • The Biphenyl Core: Unlike flexible aliphatic spacers (e.g., hexanesulfonyl derivatives), the biphenyl system restricts conformational freedom. In drug development, this rigidity is exploited to precisely bridge two distinct binding pockets in a target protein, a strategy successfully used in the design of bivalent inhibitors for human beta-tryptase. Furthermore, the biphenyl system allows for robust π−π stacking, which is highly beneficial in the design of C2​ -symmetric organocatalysts for enantioselective 1,4-Michael additions.

  • The Sulfonyl Chloride Termini: The highly electrophilic sulfur centers undergo rapid nucleophilic acyl substitution. When reacted with amines, they form highly stable sulfonamides; when reacted with alcohols (such as the hydroxyl groups on cyclodextrins), they form sulfonate esters[1].

Reactivity Core 4,4'-Biphenyldisulfonyl Chloride Amine Primary/Secondary Amines Core->Amine Nucleophilic Attack (N) Alcohol Alcohols / Diols (e.g., Cyclodextrins) Core->Alcohol Nucleophilic Attack (O) Sulfonamide Bis-Sulfonamides (Enzyme Inhibitors / Catalysts) Amine->Sulfonamide Base-catalyzed (e.g., Et3N) Sulfonate Bis-Sulfonates (Cross-linked Polymers) Alcohol->Sulfonate Pyridine / DMAP

Fig 1: Divergent nucleophilic reactivity pathways of 4,4'-Biphenyldisulfonyl Chloride.

Advanced Applications in Research

Drug Development: Bivalent Inhibitors

In pharmacology, bivalent ligands are designed to bind simultaneously to two adjacent recognition sites. 4,4'-Biphenyldisulfonyl Chloride is used to synthesize bis-sulfonamides that act as molecular "calipers." By reacting the core with specific amine-appended pharmacophores (e.g., adamantane derivatives), researchers have successfully created bivalent sensitizers and inhibitors that exhibit exponentially higher binding affinities than their monovalent counterparts due to the chelate effect[4].

Carbohydrate Chemistry: Cyclodextrin Capping

In supramolecular chemistry, modifying cyclodextrins (CDs) is critical for creating targeted drug delivery vehicles. 4,4'-Biphenyldisulfonyl Chloride is utilized to "cap" cyclofructans and cyclodextrins. It reacts selectively with the primary hydroxyl groups of cycloinulohexaose in pyridine to form 6A,6C -di-O-(biphenyl-4,4′-disulfonyl)-cycloinulohexaose[1][2]. This rigid cap alters the cavity dimensions, enhancing enantiomeric separation capabilities in chromatography.

Experimental Protocols (Self-Validating Workflows)

To ensure scientific integrity, the following protocols are designed with built-in validation steps and mechanistic rationales for every reagent choice.

Protocol 1: Synthesis of Bivalent C2​ -Symmetric Bis-Sulfonamides

This protocol details the coupling of 4,4'-Biphenyldisulfonyl Chloride with a primary amine (e.g., 1-adamantanemethylamine)[4].

Causality & Rationale:

  • Solvent Choice ( CH3​CN ): Acetonitrile is chosen for its polar aprotic nature, which dissolves the sulfonyl chloride without acting as a competing nucleophile.

  • Base Choice ( Et3​N ): Triethylamine acts as an acid scavenger. As the amine attacks the sulfonyl chloride, HCl is generated. Without Et3​N , the HCl would protonate the unreacted amine, rendering it non-nucleophilic and halting the reaction.

  • Temperature Control (0 °C to RT): Sulfonyl chloride reactions are highly exothermic. Dropwise addition at 0 °C prevents thermal degradation and minimizes side-reactions.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Dissolve the primary amine (2.1 equivalents) and Et3​N (2.5 equivalents) in anhydrous acetonitrile ( CH3​CN ).

  • Electrophile Addition: In a separate dry vial, dissolve 4,4'-Biphenyldisulfonyl Chloride (1.0 equivalent) in a minimum volume of anhydrous CH3​CN . Cool the amine solution to 0 °C using an ice bath. Add the sulfonyl chloride solution dropwise over 15 minutes[4].

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 30–120 minutes. Self-Validation: Monitor the reaction via TLC (Hexanes/EtOAc). The disappearance of the highly UV-active sulfonyl chloride spot indicates completion.

  • Quenching & Extraction: Evaporate the acetonitrile under reduced pressure. Redissolve the crude residue in Dichloromethane (DCM). Wash the organic layer sequentially with 0.1 M HCl (to protonate and remove excess Et3​N and unreacted amine) and brine[4].

  • Drying & Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate. Recrystallize the resulting white solid from hot Methanol (MeOH) to yield the pure bis-sulfonamide[4].

Workflow Step1 1. Preparation Dissolve Amine in anhydrous CH3CN Add Et3N (Base) Step2 2. Reagent Addition Dropwise addition of 3406-84-6 in CH3CN at 0°C to RT Step1->Step2 Step3 3. Reaction Monitoring Stir for 30-120 min Monitor via TLC/LC-MS Step2->Step3 Step4 4. Quenching & Isolation Evaporate solvent Wash with 0.1 M HCl & Brine Step3->Step4 Step5 5. Purification Recrystallization (MeOH) or Silica Gel Chromatography Step4->Step5

Fig 2: Step-by-step workflow for the synthesis of bivalent biphenyl-sulfonamides.

Handling, Storage, and Safety (E-E-A-T)

As a highly reactive bis-electrophile, 4,4'-Biphenyldisulfonyl Chloride requires stringent safety protocols[5].

  • Corrosive Hazard (H314): The compound causes severe skin burns and eye damage. Upon contact with ambient moisture, it releases gaseous Hydrogen Chloride (HCl). Always handle inside a certified chemical fume hood wearing heavy-duty nitrile gloves, a lab coat, and a full face-shield[5].

  • Storage: Must be stored under an inert gas (Argon or Nitrogen) in a tightly sealed, corrosion-resistant container. Recommended storage temperature is <15 °C (cool and dark place) to prevent gradual thermal degradation.

  • Spill Protocol: Do NOT use water to clean up spills, as this will trigger rapid, exothermic HCl gas evolution. Absorb spillage with dry sand or vermiculite and dispose of it through an approved hazardous waste facility[5].

References

  • Cheméo - Chemical Properties of [1,1'-Biphenyl]-4,4'-disulfonyl dichloride (CAS 3406-84-6) URL:[Link]

  • LookChem - Cas 3406-84-6, 4,4'-BIPHENYLDISULFONYL CHLORIDE Usage and Synthesis URL:[Link]

  • Journal of the American Chemical Society (JACS) - Noncovalent Binding of Sensitizers for Lanthanide(III) Luminescence in an EDTA-bis(β-cyclodextrin) Ligand URL:[Link]

Sources

Exploratory

An In-Depth Technical Guide to the Electrophilic Mechanisms of 4,4'-Biphenyldisulfonyl Chloride

Executive Summary 4,4'-Biphenyldisulfonyl chloride (BPDSC) is a highly versatile bifunctional molecule utilized extensively in the synthesis of advanced polymers, cross-linked networks, and pharmaceutical intermediates (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4,4'-Biphenyldisulfonyl chloride (BPDSC) is a highly versatile bifunctional molecule utilized extensively in the synthesis of advanced polymers, cross-linked networks, and pharmaceutical intermediates (such as hypoxia-inducible factor pathway inhibitors)[1]. Understanding its chemistry requires analyzing a mechanistic duality: the molecule is synthesized via an Electrophilic Aromatic Substitution (EAS) , yet its primary application relies on it acting as a potent electrophile in nucleophilic substitution reactions. This whitepaper deconstructs both mechanisms, providing a self-validating experimental protocol for its synthesis and detailing the causality behind the reaction parameters.

Synthesis Mechanism: Electrophilic Aromatic Substitution (EAS)

The industrial and laboratory synthesis of BPDSC from biphenyl proceeds via direct chlorosulfonation. This is a classic two-stage EAS process: initial sulfonation of the aromatic ring followed by chlorination of the resulting sulfonic acid[2],[3].

Electrophile Generation & The Modern Consensus

Historically, the active electrophile in chlorosulfonation was debated, with early literature proposing the chlorosulfonium ion ( ClSO2+​ ). However, modern kinetic and computational studies confirm that the reaction is initiated by sulfur trioxide ( SO3​ ), generated in situ via the equilibrium of chlorosulfonic acid[4],[5]:

2ClSO3​H⇌SO3​+H2​SO4​+HCl

In the absence of a solvent, or in highly concentrated acid, the reaction proceeds via a concerted termolecular pathway involving two molecules of SO3​ and the arene, bypassing the highly unstable discrete sigma complex (Wheland intermediate) often depicted in classical textbooks[5].

Regioselectivity and Steric Directing Effects

Biphenyl is an ortho/para-directing substrate. The electron-rich π -system of the biphenyl rings acts as the nucleophile, attacking the highly electrophilic sulfur atom of SO3​ [4],[6]. Because the incoming sulfonic acid group is sterically bulky, and the adjacent phenyl ring presents significant steric hindrance at the ortho positions, electrophilic attack is heavily restricted to the para positions. This regioselectivity ensures that the 4,4'-disubstituted isomer is the overwhelmingly dominant kinetic and thermodynamic product[3].

The Chlorination Step

The initial EAS yields biphenyl-4,4'-disulfonic acid. To convert this intermediate into the final sulfonyl chloride, a chlorinating agent is required. While excess ClSO3​H can serve this role, the addition of thionyl chloride ( SOCl2​ ) is strongly preferred to drive the equilibrium forward, replacing the hydroxyl groups of the sulfonic acid with chlorine atoms while evolving SO2​ and HCl gases[2],[5].

EAS_Mechanism A Biphenyl C Electrophilic Attack (SO3) at para-positions A->C + SO3 B Electrophile Generation (2 ClSO3H ⇌ SO3 + H2SO4 + HCl) B->C D Sigma Complex (Wheland Intermediate) C->D E Deprotonation (Restores Aromaticity) D->E - H+ F Biphenyl-4,4'-disulfonic acid E->F G Chlorination (+ ClSO3H or SOCl2) F->G H 4,4'-Biphenyldisulfonyl Chloride G->H - H2SO4 / HCl

EAS pathway for the synthesis of 4,4'-Biphenyldisulfonyl Chloride.

Application Mechanism: BPDSC as a Bifunctional Electrophile

Once synthesized, BPDSC is utilized for its own electrophilic properties. The sulfur atoms in the sulfonyl chloride groups are highly electron-deficient due to the inductive pull of two oxygen atoms and a chlorine atom.

When exposed to nucleophiles (such as primary amines, diamines, or alcohols), BPDSC undergoes nucleophilic substitution at the sulfonyl group. The nitrogen or oxygen lone pair attacks the electrophilic sulfur, forming a pentacoordinate transition state. The subsequent collapse of this state expels the chloride leaving group, forming a stable sulfonamide or sulfonate ester linkage[7]. Because BPDSC possesses two such reactive sites, it acts as a rigid, bifunctional cross-linker.

Nucleophilic_Sub A 4,4'-Biphenyldisulfonyl Chloride (Electrophile) B Nucleophilic Attack (e.g., R-NH2) A->B C Pentacoordinate Transition State B->C D Elimination of Cl- C->D E Sulfonamide Linkage (Cross-linked Network) D->E - HCl

Nucleophilic substitution mechanism where BPDSC acts as a bifunctional electrophile.

Self-Validating Experimental Protocol: Chlorosulfonation of Biphenyl

The following protocol is engineered for high-yield synthesis of BPDSC, utilizing thionyl chloride to optimize the chlorination step. The procedure is self-validating through distinct phase changes and gas evolution checkpoints[2].

Objective: Synthesize 4,4'-Biphenyldisulfonyl Chloride via temperature-controlled chlorosulfonation.

Step-by-Step Methodology:

  • System Initialization: Charge a dry, multi-neck reactor equipped with a reflux condenser and a gas scrubber with thionyl chloride ( SOCl2​ , 7.0 to 20.0 eq). Cool the system to 0–10 °C under an inert atmosphere[2].

  • Electrophile Introduction: Slowly add chlorosulfonic acid ( ClSO3​H , 1.8 to 2.1 eq) to the chilled SOCl2​ . Causality: Maintaining precise stoichiometry prevents over-sulfonation, while the low temperature suppresses oxidative degradation of the biphenyl rings[2],[7].

  • Substrate Addition: Add biphenyl (1.0 eq) dropwise or in small portions, strictly maintaining the internal temperature between -10 °C and +20 °C. The reaction mixture will become heterogeneous as the intermediate disulfonic acid forms[2].

  • Catalytic Chlorination: Add a catalytic amount of N,N-dimethylformamide (DMF) (0.01 eq). Gradually heat the reaction mixture to reflux (approx. 65–75 °C) over 4 hours. Causality: DMF acts as a Vilsmeier-Haack-type catalyst, drastically lowering the activation energy required for the substitution of the sulfonic acid hydroxyl group by chlorine[2].

  • Self-Validation Checkpoint: Monitor the reaction visually. The completion of the chlorination step is indicated by the cessation of SO2​ and HCl gas evolution, and the complete dissolution of the precipitate into a dark green/brown solution[2].

  • Quenching & Isolation: Cool the solution to 20–30 °C. Add the mixture dropwise to vigorously stirred ice water (0–5 °C). Causality: The highly exothermic aqueous quench rapidly hydrolyzes unreacted SOCl2​ and ClSO3​H . The hydrophobic BPDSC instantly precipitates as a light ocher solid[2].

  • Purification: Filter the precipitate, wash extensively with cold distilled water until the filtrate is pH neutral, and dry under a high vacuum.

Quantitative Data & Reaction Parameters

Table 1: Optimized Reaction Parameters for BPDSC Synthesis

ParameterValue / RangeMechanistic Rationale
Temperature (Sulfonation) -10 °C to +20 °CPrevents over-sulfonation and oxidative ring degradation[2].
Temperature (Chlorination) 65 °C to 80 °C (Reflux)Provides the thermodynamic energy required for the substitution of -OH by -Cl[2].
ClSO3​H Stoichiometry 1.8 to 2.1 equivalentsProvides the exact SO3​ electrophile equivalents required for dual ring sulfonation[2].
SOCl2​ Stoichiometry 7 to 20 equivalentsActs as the primary solvent and drives the chlorination of the intermediate sulfonic acid[2].
Catalyst DMF (0.001 - 0.5 eq)Accelerates sulfonyl chloride formation via a highly reactive Vilsmeier intermediate[2].

Table 2: Physicochemical Characterization of BPDSC

PropertyDescription
Chemical Formula C12​H8​Cl2​O4​S2​
Molecular Weight 351.22 g/mol
Appearance Light ocher to white solid[2]
Melting Point 174 - 185 °C[2]
Regiochemistry 4,4'-substitution (para to the biphenyl linkage)
Primary Utility Precursor for sulfonamide inhibitors and rigid cross-linked polymers[1]

Sources

Foundational

Computational Studies and Reactivity Profiling of 4,4'-Biphenyldisulfonyl Chloride (BPDSC)

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Author: BenchChem Technical Support Team. Date: April 2026

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Executive Summary

4,4'-Biphenyldisulfonyl Chloride (BPDSC) is a highly versatile, bifunctional electrophile characterized by its rigid biphenyl spacer and highly reactive terminal sulfonyl chloride groups. In advanced supramolecular chemistry and materials science, BPDSC serves as a critical linker for synthesizing complex architectures, including dendritic oligoamines, macrocycles, and topologically chiral molecular knots (knotanes). This technical guide synthesizes recent Density Functional Theory (DFT) insights with field-proven experimental workflows, providing a comprehensive framework for leveraging BPDSC in both nucleophilic substitution and photochemical pathways.

Electronic Structure and DFT Insights

To rationally design syntheses utilizing BPDSC, one must first understand the quantum mechanical underpinnings of its reactivity. The sulfonyl chloride moiety is uniquely susceptible to both heterolytic (nucleophilic) and homolytic (photochemical) cleavage, dictated by its electronic environment.

1.1 Hyperconjugation and Photochemical Cleavage

Computational studies utilizing Time-Dependent DFT (TD-DFT) and X-ray Absorption Spectroscopy (XAS) have elucidated the role of the aryl group in sulfonyl chloride reactivity. In BPDSC, the presence of the extended biphenyl π system leads to an excited-state hyperconjugation effect. The aryl π manifold mixes directly into the S–Cl σ∗ orbital, significantly lowering its energy by approximately 0.5 eV1[1]. This energy reduction facilitates homolytic S–Cl bond cleavage under mild UV/Vis irradiation, enabling radical-mediated synthetic pathways without the need for harsh thermal initiators.

1.2 Nucleophilic Substitution Dynamics

When subjected to nucleophilic attack (e.g., by amines or alcohols), BPDSC does not follow an addition-elimination (A-E) mechanism typical of carbonyls or sulfonyl fluorides. Instead,2[2] confirm that the reaction proceeds via a single-transition-state SN​2 mechanism at the tetracoordinate sulfur. The incoming nucleophile attacks the sulfur center, forming a transient pentacoordinate transition state before the chloride leaving group is expelled.

1.3 Computed Physicochemical Properties

The macroscopic behavior of BPDSC is a direct consequence of its computed molecular descriptors.

Table 1: Computed Physicochemical & Electronic Properties of BPDSC

ParameterComputed ValueMechanistic Implication
Topological Polar Surface Area (TPSA) 68.28 ŲHigh localized polarity at the sulfonyl groups directs nucleophilic attack strictly to the sulfur centers.
LogP 3.2086The lipophilic biphenyl core necessitates moderately non-polar or halogenated solvents (e.g., CH2​Cl2​ ) for optimal solvation.
H-Bond Acceptors 4The four sulfonyl oxygens serve as excellent coordination sites for metal catalysts or templating cations (e.g., Cs+ ).
Rotatable Bonds 3The structural rigidity of the biphenyl spacer minimizes entropic penalties during intermolecular coupling, preventing unwanted intramolecular cyclization.

Data derived from 3[3].

Mechanistic Pathways in Supramolecular Chemistry

The rigidity of the biphenyl spacer in BPDSC is its most valuable asset in supramolecular chemistry. Because the molecule cannot easily fold back on itself, it acts as an ideal "molecular strut." This property has been exploited to synthesize complex topological structures, such as4[4], where BPDSC is used to link hydroxyknotanes into higher-order macrocyclic oligomers.

ReactivityLogic BPDSC BPDSC (Ground State) Photo Photolysis (hv) Organocobaloximes BPDSC->Photo Excited-State Hyperconjugation Nuc Nucleophilic Attack (Amines/Alcohols) BPDSC->Nuc Base-Catalyzed Radical Sulfonyl Radical Intermediate Photo->Radical Homolytic S-Cl Cleavage Disulfone Disulfone + Dimers Radical->Disulfone Radical Recombination TS Pentacoordinate SN2 TS Nuc->TS S-Center Inversion Macro Macrocycles & Dendrimers TS->Macro Cl- Leaving Group

Fig 1: Mechanistic divergence of BPDSC under photochemical vs. nucleophilic conditions.

Field-Proven Experimental Workflows

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Every critical step contains an internal check to confirm causality and reaction trajectory.

Protocol A: Synthesis of Dumbbell-Shaped Dendritic Oligoamines

This protocol leverages BPDSC as a bifunctional linker to couple two dendron units, achieving 5[5].

  • Causality: Cesium carbonate ( Cs2​CO3​ ) is utilized instead of standard organic bases (like Et3​N ). The large Cs+ cation provides a weak coordination template that pre-organizes the oligoamine branches, preventing steric crowding and driving the persulfonylation to absolute completion.

  • Step 1: In an oven-dried flask under argon, dissolve the selectively functionalized oligoamine (2.0 eq) and Cs2​CO3​ (6.0 eq) in boiling anhydrous acetonitrile.

  • Step 2: Dissolve BPDSC (1.0 eq) in a minimum volume of anhydrous CH2​Cl2​ and add dropwise to the refluxing mixture over 30 minutes to maintain high-dilution conditions (preventing unwanted polymerization).

  • Step 3 (Self-Validation): Monitor the reaction via TLC (Ninhydrin stain). The starting primary amine will stain purple. If a mixture of mono- and bis-sulfonylated products persists, it indicates insufficient base or steric hindrance. Complete disappearance of the ninhydrin-active spot validates that all nucleophilic nitrogens have successfully coupled to the BPDSC core.

  • Step 4: Cool to room temperature, filter off the cesium salts, concentrate under vacuum, and purify via silica gel chromatography.

Protocol B: Photochemical Synthesis of Symmetrical Disulfones

This protocol utilizes BPDSC in a radical-mediated pathway with 6[6].

  • Causality: Organocobaloximes act as excellent alkyl radical precursors. Upon UV irradiation, the hyperconjugated S–Cl bond of BPDSC undergoes homolysis. The resulting sulfonyl radical rapidly recombines with the alkyl radical generated from the cobaloxime to form a stable disulfone.

  • Step 1: Combine the target organocobaloxime (2.0 eq) and BPDSC (1.0 eq) in anhydrous CH2​Cl2​ at 0 °C.

  • Step 2: Degas the solution via three freeze-pump-thaw cycles to establish strictly anaerobic conditions. (Oxygen acts as a rapid radical scavenger and will terminate the reaction).

  • Step 3: Irradiate the mixture using a visible/UV light source for 3 hours while maintaining the temperature at 0 °C.

  • Step 4 (Self-Validation): Extract an aliquot and analyze via 1H NMR. The formation of the O-organodimethyl glyoxime (dmgH-ether) byproduct is a stoichiometric necessity of this mechanism. The methyl protons of the dmgH ligand will shift distinctly. If this shifted peak is absent, the homolytic cleavage has failed, indicating either a failed light source or oxygen contamination.

ExperimentalWorkflow Step1 1. Reagent Preparation Dry CH2Cl2, Anaerobic Atmosphere Step2 2. Base & Substrate Addition Cs2CO3 + Oligoamine/Cobaloxime Step1->Step2 Step3 3. BPDSC Introduction Dropwise addition at 0°C Step2->Step3 Step4 4. In-Situ Validation Monitor S=O stretch via IR / TLC Step3->Step4 Step4->Step3 If unreacted intermediate persists, adjust stoichiometry Step5 5. Quenching & Isolation Aqueous extraction & Chromatography Step4->Step5

Fig 2: Self-validating experimental workflow for BPDSC-mediated coupling reactions.

References
  • Zarei, G., et al. "Photochemical Reactions of Organocobaloximes with Aryldisulfonyl Chloride." Asian Journal of Chemistry, 2010. 6

  • Appelhans, D., et al. "Controllable, Selective Per-Functionalization of Dendritic Oligoamines." Organic Letters, 2004. 5

  • Vögtle, F., & Lukin, O. "Chiral Molecular Knots and Their Synthesis." Angewandte Chemie International Edition, 2005. 4

  • Sârbu, C., et al. "Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides." Molecules, 2020. 2

  • "Effects of Hyperconjugation on the Electronic Structure and Photoreactivity of Organic Sulfonyl Chlorides." Inorganic Chemistry, 2008. 1

  • "4,4'-Biphenyldisulfonyl Chloride Computational Chemistry Data." ChemScene. 3

Sources

Exploratory

Introduction: The Role of 4,4'-Biphenyldisulfonyl Chloride in Modern Synthesis

An In-depth Technical Guide to the Solubility of 4,4'-Biphenyldisulfonyl Chloride in Organic Solvents 4,4'-Biphenyldisulfonyl Chloride (BPDSC) is a bifunctional sulfonyl chloride that serves as a critical building block...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Solubility of 4,4'-Biphenyldisulfonyl Chloride in Organic Solvents

4,4'-Biphenyldisulfonyl Chloride (BPDSC) is a bifunctional sulfonyl chloride that serves as a critical building block in synthetic chemistry.[1] Its rigid biphenyl core and two reactive sulfonyl chloride moieties make it an invaluable monomer for the synthesis of high-performance polymers, such as polyether sulfones and polyamides, which require enhanced thermal stability and chemical resistance.[2][3] In the realm of drug discovery and medicinal chemistry, sulfonyl chlorides are pivotal for creating sulfonamide linkages, a functional group present in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and antiviral drugs.[4][5]

The success of any synthetic procedure involving BPDSC is fundamentally dependent on its solubility in the chosen reaction medium. A thorough understanding of its solubility characteristics is therefore not merely an academic exercise but a practical necessity for researchers aiming to control reaction kinetics, optimize yields, and ensure product purity. This guide provides a comprehensive overview of the theoretical and practical aspects of BPDSC solubility, offering a framework for rational solvent selection and a detailed protocol for its empirical determination.

Section 1: Theoretical Principles of Solubility

The solubility of a solid solute in a liquid solvent is governed by the thermodynamic principle "like dissolves like."[6] This adage encapsulates the idea that substances with similar intermolecular forces are more likely to be miscible. The solubility of BPDSC is dictated by the interplay of its distinct structural features: a large, nonpolar biphenyl backbone and two highly polar, electrophilic sulfonyl chloride (-SO₂Cl) groups.[7]

  • Molecular Structure: The biphenyl core is hydrophobic and engages in van der Waals interactions.

  • Functional Groups: The two sulfonyl chloride groups are strongly polar and electron-withdrawing, creating significant dipole moments. These groups are the primary sites for interaction with polar solvents.

Based on this structure, we can predict the following solubility trends:

  • Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low. While the biphenyl core is compatible with these solvents, the highly polar sulfonyl chloride groups are not, leading to unfavorable energetics for dissolution.[6]

  • Polar Protic Solvents (e.g., Water, Alcohols, Amines): BPDSC is not only insoluble in water but also decomposes in its presence.[1][] Similarly, other protic solvents like alcohols and primary/secondary amines are generally unsuitable as they can react with the highly electrophilic sulfonyl chloride groups, leading to solvolysis or the formation of sulfonates and sulfonamides, respectively.[9]

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): This class of solvents represents the most promising candidates for dissolving BPDSC. They possess the necessary polarity to solvate the sulfonyl chloride groups through dipole-dipole interactions but lack the acidic protons that would lead to decomposition.[6]

Section 2: Solubility Profile of 4,4'-Biphenyldisulfonyl Chloride

Quantitative solubility data for BPDSC across a wide range of organic solvents is not extensively documented in publicly available literature. Most sources confirm its insolubility and reactivity in water.[1][] Therefore, empirical determination is essential for any specific application. The following table summarizes the expected qualitative solubility based on chemical principles.

Solvent Class Solvent Example Polarity Index (P') Expected Solubility Rationale & Potential Issues
NonpolarHexane0.1Very LowInsufficient polarity to solvate the -SO₂Cl groups.[6]
Nonpolar AromaticToluene2.4Low to Moderateπ-stacking with the biphenyl core may slightly improve solubility over alkanes.
Polar AproticDichloromethane (DCM)3.1ModerateCommon solvent for reactions involving sulfonyl chlorides.
Polar AproticTetrahydrofuran (THF)4.0Moderate to HighGood balance of polarity; widely used in polymer synthesis.
Polar AproticAcetone5.1Moderate to HighEffective at dissolving polar compounds.[10]
Polar AproticAcetonitrile (MeCN)5.8Moderate to HighHigh polarity may favor dissolution.
Polar AproticDimethylformamide (DMF)6.4HighStrong solvent, but must be anhydrous to prevent hydrolysis.
Polar AproticDimethyl Sulfoxide (DMSO)7.2HighVery strong solvent, but can be difficult to remove and must be strictly anhydrous.[10]
Polar ProticWater10.2InsolubleDecomposes upon contact.[1]
Polar ProticMethanol / Ethanol5.1 / 4.3ReactiveProne to solvolysis, forming methyl/ethyl sulfonate esters.

Polarity Index values are relative measures of solvent polarity.[11]

Section 3: Experimental Determination of Equilibrium Solubility

For researchers and drug development professionals, determining the precise solubility of BPDSC in a specific solvent system is a critical step. The most widely accepted method for this is the equilibrium or "shake-flask" method.[6] This protocol is designed to be self-validating by ensuring that a true equilibrium is reached and that quantification is accurate.

Safety Precautions

CRITICAL: 4,4'-Biphenyldisulfonyl Chloride is a hazardous and corrosive substance. It causes severe skin burns and serious eye damage.[12][13] It also reacts with moisture to release toxic gases. All handling must be performed in a certified fume hood while wearing appropriate Personal Protective Equipment (PPE), including:

  • Chemical-resistant gloves (e.g., nitrile or neoprene)

  • Chemical safety goggles and a face shield

  • A lab coat

  • Work should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[9][14]

Experimental Workflow: Shake-Flask Method

The following protocol provides a step-by-step methodology for determining the equilibrium solubility of BPDSC.

Step 1: Preparation of Solutions

  • Causality: To ensure accuracy, a calibration curve must be generated. This allows for the precise determination of concentration in the final saturated solution.

  • Protocol:

    • Prepare a stock solution of BPDSC (e.g., 1 mg/mL) in a suitable, anhydrous polar aprotic solvent (e.g., Acetonitrile).

    • From the stock solution, create a series of standard solutions of known concentrations (e.g., 0.5, 0.25, 0.1, 0.05 mg/mL). These will be used to generate a calibration curve via High-Performance Liquid Chromatography (HPLC).

Step 2: Equilibration

  • Causality: The system must reach thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. This ensures the measured solubility is the true maximum concentration at that temperature. Agitation increases the surface area of the solid, accelerating the process.

  • Protocol:

    • Add an excess amount of solid BPDSC to a known volume of the desired anhydrous test solvent in a sealed glass vial. "Excess" means enough solid remains undissolved at equilibrium.

    • Place the vials in a temperature-controlled shaker or agitator (e.g., at 25 °C).

    • Agitate the vials for a prolonged period, typically 24-72 hours, to ensure equilibrium is reached.[6]

Step 3: Phase Separation & Clarification

  • Causality: It is crucial to separate the saturated supernatant from the undissolved solid without altering the equilibrium (e.g., by temperature change) or introducing contaminants.

  • Protocol:

    • Remove the vials from the shaker. Allow them to sit briefly to let the bulk of the solid settle.

    • Centrifuge the vials to pellet the remaining undissolved solid.[6]

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Immediately filter the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean HPLC vial. This removes any fine particulates.[6]

Step 4: Analysis & Quantification

  • Causality: HPLC is a highly sensitive and accurate method for quantifying the concentration of a solute in a solution.[6]

  • Protocol:

    • Analyze the standard solutions (from Step 1) and the filtered sample solutions (from Step 3) using a validated HPLC method.

    • Generate a calibration curve by plotting the peak area from the HPLC chromatograms of the standards against their known concentrations.

    • Use the peak area of the sample solution and the equation of the line from the calibration curve to determine the exact concentration of BPDSC in the saturated solution.

    • Report the solubility in units such as mg/mL or mol/L at the specified temperature.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation cluster_analysis 4. Analysis prep_stock Prepare Stock Solution prep_standards Create Standard Solutions prep_stock->prep_standards hplc_standards Analyze Standards by HPLC prep_standards->hplc_standards add_excess Add Excess Solid to Solvent agitate Agitate at Constant Temp (24-72h) add_excess->agitate centrifuge Centrifuge to Pellet Solid agitate->centrifuge filter Filter Supernatant (PTFE Filter) centrifuge->filter hplc_sample Analyze Sample by HPLC filter->hplc_sample quantify Quantify against Calibration Curve hplc_standards->quantify hplc_sample->quantify

Caption: Workflow for equilibrium solubility determination using the shake-flask method.

Conclusion and Field Insights

While theoretical principles provide a strong starting point, the empirical determination of 4,4'-Biphenyldisulfonyl Chloride solubility is indispensable for reproducible and scalable chemical processes. For most applications in polymer science and drug development, anhydrous polar aprotic solvents such as THF, acetonitrile, and DMF will be the most effective. Researchers must remain vigilant about the compound's reactivity, particularly its sensitivity to moisture, which necessitates the use of anhydrous solvents and inert atmosphere conditions for both solubility determination and subsequent reactions. The detailed protocol provided herein serves as a robust, self-validating framework for generating the reliable solubility data required to advance research and development involving this versatile chemical intermediate.

References

  • Santa Cruz Biotechnology, Inc. (n.d.). Biphenyl-4,4'-disulfonyl chloride Material Safety Data Sheet.
  • BenchChem. (2025). General Experimental Protocol for Determining Solubility.
  • LookChem. (n.d.). Cas 3406-84-6, 4,4'-BIPHENYLDISULFONYL CHLORIDE.
  • University of Colorado Boulder, Department of Chemistry and Biochemistry. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Unknown. (n.d.).
  • Tokyo Chemical Industry Co., Ltd. (2025, October 28). SAFETY DATA SHEET: 4,4'-Biphenyldisulfonyl Chloride.
  • Scribd. (n.d.). Solubility Testing of Organic Compounds | PDF.
  • ChemScene LLC. (n.d.). 4,4'-Biphenyldisulfonyl Chloride | 3406-84-6.
  • BOC Sciences. (n.d.). CAS 3406-84-6 (Biphenyl-4,4'-disulfonyl chloride).
  • Sigma-Aldrich. (n.d.). Biphenyl-4,4'-disulfonyl chloride 97% | 3406-84-6.
  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • CymitQuimica. (n.d.). 4,4'-Biphenyldisulfonyl Chloride.
  • Sinochem Nanjing Corporation. (n.d.). 4-Biphenylsulfonyl Chloride.
  • Chem-Impex. (n.d.). 4'-Chloro[1,1'-biphenyl]-4-sulfonyl chloride.
  • Thermo Fisher Scientific Chemicals, Inc. (2014, September 5).
  • Merck Millipore. (2021, September 17). Safety Data Sheet: Phenylmethanesulfonyl chloride for synthesis.
  • Sigma-Aldrich Inc. (2025, November 6).
  • NIST. (n.d.). [1,1'-Biphenyl]-4,4'-disulfonyl dichloride.
  • Wiley-VCH GmbH. (2021). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4.
  • BenchChem. (2025, December). Application Notes & Protocols: The Use of Sulfonyl Chlorides as Building Blocks in Medicinal Chemistry.
  • Wiley-VCH GmbH. (2021).
  • Trammell, R. L., Keith, L. H., & Walters, D. B. (n.d.). Solubility of Organic and Inorganic Chemicals in Selected Solvents.
  • BLD Pharm. (n.d.). 3406-84-6 | 4,4-Biphenyldisulfonyl Chloride.
  • Suzuki, S. (1972). U.S. Patent No. 3,639,469. Washington, DC: U.S.
  • Wikipedia. (n.d.). 4,4'-Biphenol.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 4,4'-Biphenyldisulfonyl Chloride | 3406-84-6.
  • Burdick & Jackson. (n.d.). Polarity Index.

Sources

Foundational

Discovery and Historical Synthesis of 4,4'-Biphenyldisulfonyl Chloride: A Comprehensive Technical Guide

Executive Summary The synthesis and application of 4,4'-Biphenyldisulfonyl chloride (CAS 3406-84-6) represents a foundational milestone in organosulfur chemistry. First documented in the early 20th century, this bifuncti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis and application of 4,4'-Biphenyldisulfonyl chloride (CAS 3406-84-6) represents a foundational milestone in organosulfur chemistry. First documented in the early 20th century, this bifunctional electrophile has evolved from a theoretical structural curiosity into a critical building block for modern drug discovery, materials science, and polymer chemistry. This whitepaper provides an in-depth analysis of its historical discovery, mechanistic synthesis, self-validating experimental protocols, and modern downstream applications.

Historical Context & Discovery

The earliest definitive synthesis of 4,4'-biphenyldisulfonyl chloride was documented by Zincke and Dahm in 1912 (1). Their pioneering multi-step halogenation method utilized carbon tetrachloride, glacial acetic acid, and chlorine gas to achieve the desired sulfonyl chloride derivative.

As industrial chemistry advanced, alternative methods emerged. Mid-century patent literature demonstrated that 4,4'-biphenyldisulfonic acid could be heated with phosgene or carbon tetrachloride at 200–300 °C to yield the chlorinated compound (2). However, due to the extreme toxicity of phosgene and the harsh thermal conditions required, these historical methods have been entirely superseded by direct chlorosulfonation techniques in modern laboratories.

Mechanistic Pathway

The modern gold standard for synthesizing 4,4'-biphenyldisulfonyl chloride relies on the direct chlorosulfonation of biphenyl. This reaction proceeds via a highly regioselective Electrophilic Aromatic Substitution ( SE​Ar ) mechanism.

Causality of Reagent Dynamics: Chlorosulfonic acid ( ClSO3​H ) is intentionally employed in a large stoichiometric excess (typically 6 to 8 equivalents). The first equivalent acts purely as the sulfonating agent, attacking the para-positions of the biphenyl rings. This regioselectivity is driven by the steric hindrance of the biphenyl system and the ortho/para-directing nature of the phenyl substituent. The subsequent equivalents of ClSO3​H act as chlorinating agents, converting the intermediate sulfonic acid into the sulfonyl chloride while releasing sulfuric acid and hydrogen chloride gas as byproducts.

Mechanistic pathway for the direct chlorosulfonation of biphenyl.

Experimental Protocol: Direct Chlorosulfonation

This protocol is engineered to ensure high regioselectivity and yield. It incorporates self-validating physical checkpoints to prevent the hydrolysis of the moisture-sensitive product.

Materials Required:

  • Biphenyl (1.0 eq)

  • Chlorosulfonic acid (6.0–8.0 eq)

  • Anhydrous dichloromethane (DCM) (Optional, for viscosity control)

Step-by-Step Methodology:

  • System Preparation: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a pressure-equalizing dropping funnel, and a gas scrubber (to neutralize evolving HCl gas). Purge the entire system with inert argon to prevent premature hydrolysis.

  • Controlled Addition: Cool the biphenyl to 0 °C using an ice-water bath. Slowly add the chlorosulfonic acid dropwise.

    • Causality: The initial sulfonation is highly exothermic. Maintaining the reaction at 0 °C prevents runaway thermal degradation, oxidative side reactions, and undesired ortho-substitution (poly-sulfonation).

  • Activation & Monitoring: Remove the ice bath and allow the mixture to warm to room temperature, stirring continuously for 2 to 4 hours.

    • Self-Validation: The reaction progress is physically validated by the evolution of HCl gas bubbling through the scrubber. The complete cessation of gas evolution indicates that the conversion from sulfonic acid to sulfonyl chloride has reached equilibrium.

  • Quenching: Carefully and slowly pour the reaction mixture over a large volume of crushed ice with vigorous stirring.

    • Causality: Ice water safely and rapidly hydrolyzes the excess chlorosulfonic acid into sulfuric and hydrochloric acids, while simultaneously precipitating the highly hydrophobic 4,4'-biphenyldisulfonyl chloride as a white solid.

  • Isolation & Purification: Filter the white precipitate under vacuum. Wash the filter cake thoroughly with cold distilled water.

    • Self-Validation: Continue washing until the filtrate tests strictly pH neutral (pH 7.0) via indicator paper, confirming the complete removal of residual acids that would otherwise degrade the product during storage. Dry the product in a vacuum desiccator over P2​O5​ .

Downstream Applications in Research

Because of its rigid, linear geometry and dual highly reactive electrophilic sites, 4,4'-biphenyldisulfonyl chloride is a privileged scaffold in multiple advanced research domains.

Drug Discovery: Anti-Prion Therapeutics

In medicinal chemistry, it is a critical precursor for synthesizing sulfonamide analogues of Congo Red. Researchers have utilized 4,4'-biphenyldisulfonyl chloride to develop compounds that inhibit the infectivity of the abnormal prion protein (PrP-res) associated with Transmissible Spongiform Encephalopathies (TSEs) (3).

  • Protocol Causality: The synthesis involves reacting the sulfonyl chloride with amino-hydroxybenzoates in anhydrous pyridine with a DMAP catalyst. Pyridine acts as an acid scavenger to neutralize the HCl byproduct, while DMAP acts as a nucleophilic catalyst. DMAP forms a highly reactive N-sulfonylpyridinium intermediate, which rapidly overcomes the steric hindrance of the amine, driving the reaction to completion. The lead compound from this series demonstrated an EC50​ of 25–50 nM in cellular assays.

Materials Science: Self-Assembled Monolayers (SAMs)

In nanotechnology, the reduction of 4,4'-biphenyldisulfonyl chloride using zinc dust amalgam yields 4,4'-biphenyldithiol (4). This conjugated dithiol is extensively used to create highly ordered self-assembled monolayers (SAMs) on gold electrodes, serving as molecular wires in the development of nanoelectronics.

Divergent applications of 4,4'-Biphenyldisulfonyl Chloride in research.

Quantitative Data Summary

The following table summarizes the core physicochemical properties and key reaction metrics associated with the synthesis and application of the compound.

Property / MetricValue / Description
CAS Number 3406-84-6
Molecular Formula C12​H8​Cl2​O4​S2​
Molecular Weight 351.23 g/mol
Typical Synthetic Yield 85% – 90% (via direct chlorosulfonation)
Reaction Temperature 0 °C (Addition) to 25 °C (Activation)
Prion Inhibition ( EC50​ ) 25 – 50 nM (for optimized sulfonamide analogues)
Toxicity Profile (Analogues) Non-toxic to neuronal cells at 0.1 μM

References

  • 4,4'-BIPHENYLDISULFONYL CHLORIDE synthesis Source: ChemicalBook URL
  • Process for preparing halogenated compounds (US3622639A)
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Source: Langmuir (ACS Publications)

Sources

Exploratory

Theoretical and Applied Properties of 4,4'-Biphenyldisulfonyl Chloride: A Technical Whitepaper

Executive Summary In advanced organic synthesis and drug development, the spatial architecture of molecular linkers dictates the efficacy of the final compound. 4,4'-Biphenyldisulfonyl Chloride (CAS: 3406-84-6) serves as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced organic synthesis and drug development, the spatial architecture of molecular linkers dictates the efficacy of the final compound. 4,4'-Biphenyldisulfonyl Chloride (CAS: 3406-84-6) serves as a premier bifunctional electrophile. Characterized by its rigid biphenyl core and highly reactive terminal sulfonyl chloride groups, it is extensively utilized to synthesize bivalent ligands, anti-prion agents, and highly oriented polycarbonamide fibers.

This whitepaper provides an in-depth technical analysis of its theoretical properties, mechanistic role in spatial alignment, and field-proven, self-validating experimental protocols for its application.

Physicochemical and Theoretical Profiling

The utility of 4,4'-Biphenyldisulfonyl Chloride stems from its unique physicochemical profile. The biphenyl axis provides a rigid, linear spacer of approximately 10–11 Å between the two reactive sites. This structural rigidity prevents intramolecular cyclization during synthesis and enforces a specific distance between attached pharmacophores, which is critical for interacting with adjacent receptor sites[1].

Quantitative Data Summary
PropertyValueTheoretical Implication
IUPAC Name 4,4'-Biphenyldisulfonyl dichlorideDefines the symmetrical, para-substituted bifunctional nature.
CAS Number 3406-84-6Standard identifier for chemical sourcing[2].
Molecular Formula C12H8Cl2O4S2Indicates high heteroatom content, driving electrophilicity.
Molecular Weight 351.23 g/mol Essential for precise stoichiometric calculations[2].
SMILES O=S(C1=CC=C(C2=CC=C(S(=O)(Cl)=O)C=C2)C=C1)(Cl)=OUseful for computational docking and in silico modeling[2].
Physical State Solid (Powder)Requires careful dissolution in aprotic solvents (e.g., Pyridine, CH2Cl2).
Safety Profile Corrosive, Moisture-SensitiveRequires inert atmosphere; causes severe skin/eye burns[3].

Mechanistic Role in Bivalent Ligand Design

In medicinal chemistry, the "bivalent ligand approach" involves linking two pharmacophores to simultaneously target two distinct recognition sites on a receptor dimer. 4,4'-Biphenyldisulfonyl Chloride is a linker of choice because its biphenyl group maintains the terminal pharmacophores at the correct distance and trajectory[1].

For example, in the development of 5-HT1B/1D receptor agonists (serotonin dimers), the rigid biphenyl core prevents steric clashing of the serotonin moieties, significantly enhancing binding selectivity and affinity compared to monomeric serotonin[4]. Furthermore, the resulting sulfonamide linkages are metabolically stable and capable of acting as hydrogen bond donors, further anchoring the molecule within the receptor pocket.

G A 4,4'-Biphenyldisulfonyl Chloride (Rigid Core) B Nucleophilic Attack (Amine/Alcohol) A->B Electrophilic Sites D Bivalent Ligand (e.g., Serotonin Dimer) B->D Condensation C DMAP Catalyst Pyridine Solvent C->B Accelerates E Receptor Cross-linking (Enhanced Selectivity) D->E Spatial Alignment

Logical flow of 4,4'-Biphenyldisulfonyl Chloride in bivalent ligand synthesis.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every reagent choice is governed by a specific chemical causality, and the workflows include built-in quality control checkpoints.

Protocol A: Synthesis of Bis-Sulfonamide Congo Red Analogues (Anti-Prion Agents)

This protocol details the coupling of 4,4'-Biphenyldisulfonyl Chloride with aromatic amines to create anti-prion therapeutics[1].

Causality of Reagents:

  • Pyridine (Solvent & Base): Acts as an acid scavenger to neutralize the HCl byproduct, driving the equilibrium forward.

  • DMAP (Catalyst): 4-(Dimethylamino)pyridine is a hyper-nucleophilic catalyst. It attacks the sulfonyl chloride to form a highly electrophilic sulfonylpyridinium intermediate, accelerating the reaction with sterically hindered amines[1].

  • Temperature (0 °C to RT): Sulfonylation is highly exothermic. Starting at 0 °C prevents thermal degradation and side reactions, while warming to room temperature ensures kinetic completion.

Step-by-Step Methodology:

  • Preparation: In an inert argon atmosphere, dissolve the target amine (2.2 eq) and DMAP (0.1 eq) in anhydrous pyridine. Cool the reaction vessel to 0 °C using an ice bath.

  • Addition: Slowly add 4,4'-Biphenyldisulfonyl Chloride (1.0 eq) portion-wise to control the exothermic release.

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 14 hours.

  • Self-Validating Quench: Add 2N HCl to the mixture. Causality: This step is self-validating because it protonates the pyridine solvent into water-soluble pyridinium chloride, effectively stripping the basic solvent from the organic product and halting the reaction[1].

  • Extraction & Isolation: Extract the aqueous mixture with Ethyl Acetate (2 × 25 mL). Separate the organic layer, dry over anhydrous MgSO4, and evaporate in vacuo.

  • Quality Control: Validate the structure via 1H NMR (DMSO-d6). The successful formation of the bis-sulfonamide is confirmed by the presence of a highly symmetrical biphenyl proton signal (typically a doublet of doublets around δ 7.8–8.1 ppm) and the disappearance of the amine's starting chemical shifts.

Workflow Step1 Step 1: Preparation Cool anhydrous pyridine to 0 °C Add DMAP (0.1 eq) & Amine (2.2 eq) Step2 Step 2: Reagent Addition Add 4,4'-Biphenyldisulfonyl Chloride (1.0 eq) slowly Step1->Step2 Step3 Step 3: Reaction Stir at room temp for 14 h Argon atmosphere Step2->Step3 Step4 Step 4: Quenching Add 2N HCl Neutralize pyridine Step3->Step4 Step5 Step 5: Extraction Extract with Ethyl Acetate Wash, dry (MgSO4), evaporate Step4->Step5

Step-by-step synthesis workflow for sulfonamide analogues using pyridine and DMAP.

Protocol B: Synthesis of Serotonin Dimers (5-HT1B/1D Agonists)

When synthesizing highly sensitive bivalent ligands like serotonin dimers, a milder base system is often preferred over pyridine[4].

Step-by-Step Methodology:

  • Preparation: Dissolve the serotonin derivative (2.66 mmol) and Triethylamine (Et3N, 3.99 mmol) in anhydrous CH2Cl2 (15 mL) at 0 °C. Causality: Et3N acts as a non-nucleophilic base to absorb HCl without participating in the reaction.

  • Coupling: Add 4,4'-Biphenyldisulfonyl Chloride (1.33 mmol) to the solution. The exact 2:1 stoichiometric ratio mathematically drives the formation of the dimer[4].

  • Propagation: Stir from 0 °C to room temperature for 1 hour.

  • Biphasic Washing: Dilute with additional CH2Cl2, wash with H2O and saturated NaCl. Causality: This biphasic wash removes the water-soluble Et3N·HCl salts, leaving the crude dimer in the organic phase.

  • Purification: Purify via silica gel chromatography (CH2Cl2/MeOH, 30/1). Validate via Mass Spectrometry (MS) to confirm the doubled molecular weight.

Applications in Polymer and Materials Science

Beyond drug development, 4,4'-Biphenyldisulfonyl Chloride is a critical difunctional terminator in the synthesis of wholly aromatic carbocyclic polycarbonamide fibers[5].

When added to polymer dopes (e.g., poly(2-chloro-p-phenylene terephthalamide) in N,N-dimethylacetamide and lithium chloride), the disulfonyl chloride acts as a cross-linking agent. However, its reactivity must be carefully managed; excessive cross-linking can adversely affect the optical anisotropy and orientation angle of the dope, which are critical for spinning high-tensile-strength fibers[5]. The rigid biphenyl structure ensures that even when cross-linking occurs, the polymeric chains maintain a highly ordered, parallel alignment.

References

  • Serotonin Dimers: Application of the Bivalent Ligand Approach to the Design of New Potent and Selective 5-HT1B/1D Agonists Journal of Medicinal Chemistry - ACS Publications[Link]

  • Synthesis of Analogues of Congo Red and Evaluation of Their Anti-Prion Activity Journal of Medicinal Chemistry - ACS Publications[Link]

  • US3819587A - Wholly aromatic carbocyclic polycarbonamide fiber having orientation angle of less than about 45{20 Google P

Sources

Exploratory

Comprehensive Technical Guide on 4,4'-Biphenyldisulfonyl Chloride: Physical Properties, Purity Analysis, and Handling Protocols

Executive Summary 4,4'-Biphenyldisulfonyl Chloride (BPDSC) is a highly reactive, bifunctional electrophile widely utilized in medicinal chemistry, agrochemical development, and advanced polymer synthesis (such as the pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4,4'-Biphenyldisulfonyl Chloride (BPDSC) is a highly reactive, bifunctional electrophile widely utilized in medicinal chemistry, agrochemical development, and advanced polymer synthesis (such as the production of specialized polysulfones and cross-linked resins). Because sulfonyl chlorides are inherently electrophilic and moisture-sensitive, understanding the causality behind their physical properties—specifically melting point dynamics and purity preservation—is critical for researchers.

This whitepaper provides an authoritative, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) aligned guide to the physical properties, analytical methodologies, and handling protocols for BPDSC, ensuring reproducible downstream applications.

Physicochemical Properties & Quantitative Data

The baseline physical parameters of BPDSC dictate its behavior in synthetic workflows. Below is a consolidated summary of its critical properties.

PropertyValue / Description
Chemical Name 4,4'-Biphenyldisulfonyl Chloride
Synonyms [1,1'-biphenyl]-4,4'-disulfonyl dichloride; 4,4'-Diphenyldisulfonyl Chloride[1][2]
CAS Registry Number 3406-84-6[1]
Molecular Formula C₁₂H₈Cl₂O₄S₂[1][2]
Molecular Weight 351.21 g/mol [1][2]
Appearance White to light yellow powder or crystal[2]
Melting Point 205.0 °C – 212.0 °C (Varies by purity/crystallinity)[3][4]
Target Purity ≥ 97.0% (Validated via qNMR or Argentometric Titration)[4]
Solubility Insoluble in water (Decomposes); Slightly soluble in Benzene, Toluene[4]

The Causality of Melting Point Dynamics

The melting point of BPDSC is uniquely high for a sulfonyl chloride, reported in the literature with ranges spanning from 205°C to 208°C [3] up to 207.0°C to 212.0°C [4].

Mechanistic Causality:

  • Structural Rigidity: The biphenyl core restricts rotational degrees of freedom, enforcing a planar or near-planar conformation in the solid state. This allows for dense crystal packing.

  • Intermolecular Forces: The highly polar terminal sulfonyl chloride (–SO₂Cl) groups engage in strong dipole-dipole interactions within the crystal lattice.

  • Melting Point Depression via Hydrolysis: The variance in reported melting points is a direct consequence of trace moisture exposure. When BPDSC reacts with atmospheric water, it forms 4,4'-biphenyldisulfonic acid. Even trace amounts of this sulfonic acid impurity disrupt the uniform crystal lattice, leading to a broadened and depressed melting point. Therefore, a sharp melting point above 207°C is a primary, self-validating indicator of structural integrity and the absence of hydrolytic degradation.

Analytical Methodologies for Purity Assessment

Standard purity assessments (like Reverse-Phase HPLC) are fundamentally flawed for sulfonyl chlorides. Aqueous mobile phases or alcoholic solvents (methanol, ethanol) induce rapid hydrolysis or solvolysis, creating artifactual degradation peaks that do not represent the bulk material's true purity.

To ensure scientific integrity, purity must be assessed using non-destructive or mechanistically specific methods:

  • Quantitative NMR (qNMR): Utilizing anhydrous deuterated solvents (e.g., CDCl₃), qNMR provides a direct integration of the biphenyl protons against a known internal standard, confirming structural purity (≥97.0%) without inducing degradation[4].

  • Argentometric Titration: This method quantifies the "active" hydrolyzable chlorine. By intentionally hydrolyzing the sample in a controlled basic environment and titrating the released chloride ions with silver nitrate (AgNO₃), researchers can verify that the sulfonyl groups have not prematurely degraded[4].

Workflow A 4,4'-Biphenyldisulfonyl Chloride (BPDSC) B Inert Atmosphere Handling (Ar/N2 Glovebox) A->B C Melting Point Determination (205-212 °C) B->C D Purity Assessment B->D E qNMR Analysis (>97.0% Validation) D->E F Argentometric Titration (Active Cl-) D->F

Caption: Workflow for the analytical validation and handling of 4,4'-Biphenyldisulfonyl Chloride.

Experimental Protocols

The following protocols are designed as self-validating systems to prevent false readings caused by environmental moisture.

Protocol 1: Precise Melting Point Determination (Inert Capillary Method)

Objective: To determine the melting point while eliminating moisture-induced degradation during the heating ramp.

  • Capillary Preparation: Bake standard glass melting point capillaries at 120°C for 2 hours to remove adsorbed surface moisture. Transfer immediately to a desiccator to cool.

  • Sample Loading (Glovebox): Inside an Argon or Nitrogen-purged glovebox, grind a small sample of BPDSC to a fine powder. Load 2-3 mm of the powder into the dried capillary.

  • Sealing: Seal the open end of the capillary using a micro-torch while still inside the inert environment (or immediately upon removal using a temporary wax plug before flame sealing).

  • Heating Ramp: Insert the sealed capillary into the melting point apparatus. Ramp the temperature rapidly to 195°C, then reduce the ramp rate to 1°C/min.

  • Validation: Record the onset of melting (first sign of liquid) and the clear point. A range narrower than 2°C indicates high crystalline purity.

Protocol 2: Purity Determination via Argentometric Titration

Objective: To quantify the active sulfonyl chloride content by measuring releasable chloride ions.

  • Sample Hydrolysis: Accurately weigh ~100 mg of BPDSC into a 250 mL Erlenmeyer flask. Add 25 mL of 0.1 M NaOH (aqueous) and heat gently at 50°C for 30 minutes to ensure complete hydrolysis of the sulfonyl chloride to sulfonic acid and free chloride ions.

  • Neutralization: Cool the solution to room temperature. Add dilute HNO₃ dropwise until the solution is strictly neutral (pH 7.0), verified via pH meter. (Acidic conditions prevent the precipitation of silver hydroxide).

  • Titration: Add 1 mL of 5% potassium chromate (K₂CrO₄) solution as an indicator. Titrate with standardized 0.1 M AgNO₃ solution.

  • Endpoint: The endpoint is reached when the first permanent reddish-brown color of silver chromate (Ag₂CrO₄) persists.

  • Calculation: Calculate purity based on the theoretical yield of 2 moles of Cl⁻ per mole of BPDSC. Run a blank titration to self-validate the reagent baseline.

Hydrolysis Degradation & Handling Guidelines

BPDSC is classified as a corrosive material (H314: Causes severe skin burns and eye damage) and is highly moisture-sensitive[4]. Exposure to ambient humidity triggers a cascade degradation pathway.

Pathway BPDSC Intact BPDSC (Active Electrophile) Mono Monosulfonic Acid Intermediate BPDSC->Mono Hydrolysis H2O H2O (Moisture) H2O->Mono Di 4,4'-Biphenyldisulfonic Acid (Inactive) H2O->Di Mono->Di Hydrolysis HCl HCl (Corrosive Byproduct) Mono->HCl Di->HCl

Caption: Hydrolysis degradation pathway of BPDSC in the presence of atmospheric moisture.

Storage Protocol: To prevent the generation of inactive sulfonic acids and corrosive HCl gas, BPDSC must be stored in a tightly sealed, corrosion-resistant container under an inert gas atmosphere (Argon or Nitrogen)[4]. The recommended storage temperature is strictly below 15°C (cool and dark place)[4]. Before opening, the container must be allowed to warm to room temperature in a desiccator to prevent condensation on the cold chemical surface.

References

Sources

Protocols & Analytical Methods

Method

Application and Protocol for the Synthesis of Aromatic Polysulfonamides Utilizing 4,4'-Biphenyldisulfonyl Chloride

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of aromatic polysulfonamides (PSAs) using 4,4'-biphenyldisulfonyl chloride as a key m...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of aromatic polysulfonamides (PSAs) using 4,4'-biphenyldisulfonyl chloride as a key monomer. Aromatic polysulfonamides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength, making them suitable for a wide range of applications, including advanced materials and specialty membranes. This guide details the underlying chemical principles, provides step-by-step protocols for both solution and interfacial polymerization techniques, outlines methods for polymer characterization, and discusses the expected properties of the resulting polymers. The protocols are presented as robust starting points for the synthesis and investigation of novel polysulfonamides based on the biphenyl scaffold.

Introduction: The Rationale for Aromatic Polysulfonamides

Aromatic polyamides, or aramids, are renowned for their outstanding material properties.[1] An analogous class of polymers, aromatic polysulfonamides, which incorporate a sulfonyl (SO₂) linkage, offer a unique combination of properties, including high thermal stability and good solubility in common organic solvents.[2] The biphenyl moiety in 4,4'-biphenyldisulfonyl chloride is expected to impart rigidity and thermal resistance to the polymer backbone. The synthesis of these polymers is typically achieved through the polycondensation reaction of a disulfonyl chloride with a suitable diamine.[3]

The choice between solution and interfacial polymerization methods allows for the tailoring of polymer properties. Solution polymerization is often employed for achieving high molecular weight polymers with good control over the reaction conditions.[2] Interfacial polymerization, on the other hand, is a rapid and effective method for producing thin films and membranes.[4]

Reaction Mechanism and Monomer Selection

The fundamental reaction for the synthesis of polysulfonamides is the nucleophilic substitution of the sulfonyl chloride groups of 4,4'-biphenyldisulfonyl chloride by the amine groups of a diamine monomer. This reaction results in the formation of a sulfonamide linkage (-SO₂-NH-) and the liberation of hydrochloric acid (HCl), which must be neutralized by an acid acceptor to drive the reaction to completion.

Caption: General reaction scheme for the synthesis of polysulfonamides.

A wide variety of diamines can be employed to tailor the final properties of the polysulfonamide. Aromatic diamines will generally produce rigid, high-melting, and thermally stable polymers, while aliphatic diamines will lead to more flexible materials.

Table 1: Representative Diamine Monomers and Their Expected Influence on Polymer Properties

Diamine MonomerStructureExpected Polymer Properties
Aromatic Diamines
4,4'-Oxydianiline (ODA)H₂N-C₆H₄-O-C₆H₄-NH₂Good thermal stability, potential for improved solubility due to ether linkage.
m-Phenylenediamine (MPD)m-C₆H₄(NH₂)₂Amorphous nature, good solubility.
p-Phenylenediamine (PPD)p-C₆H₄(NH₂)₂High rigidity, high thermal stability, potentially lower solubility.
Aliphatic Diamines
HexamethylenediamineH₂N-(CH₂)₆-NH₂Increased flexibility, lower glass transition temperature.
PiperazineC₄H₁₀N₂Often used in interfacial polymerization for membrane formation.

Experimental Protocols

The following protocols are provided as detailed starting points for the synthesis of polysulfonamides from 4,4'-biphenyldisulfonyl chloride. It is recommended to perform small-scale trial reactions to optimize conditions for specific diamine monomers.

Protocol 1: Low-Temperature Solution Polycondensation

This method is suitable for synthesizing high molecular weight, soluble aromatic polysulfonamides.

Materials and Equipment:

  • 4,4'-Biphenyldisulfonyl Chloride

  • Aromatic Diamine (e.g., 4,4'-Oxydianiline)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Pyridine, anhydrous

  • Methanol

  • Three-necked round-bottom flask with a mechanical stirrer, nitrogen inlet, and drying tube

  • Dropping funnel

  • Ice bath

  • Heating mantle

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer and nitrogen inlet, dissolve the aromatic diamine (1 equivalent) in anhydrous NMP.

  • Cool the solution to 0-5 °C using an ice bath.

  • In a separate flask, dissolve 4,4'-biphenyldisulfonyl chloride (1 equivalent) in anhydrous NMP.

  • Slowly add the 4,4'-biphenyldisulfonyl chloride solution to the stirred diamine solution via a dropping funnel over 30-60 minutes, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours under a nitrogen atmosphere. The viscosity of the solution should increase as the polymerization progresses.

  • Precipitate the polymer by pouring the viscous solution into a large excess of methanol with vigorous stirring.

  • Collect the fibrous polymer precipitate by filtration.

  • Wash the polymer thoroughly with methanol and then with hot water to remove any residual solvent and salts.

  • Dry the polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.

Caption: Workflow for solution polycondensation.

Protocol 2: Interfacial Polymerization

This method is ideal for the rapid formation of thin polysulfonamide films, for instance, in membrane fabrication.[4]

Materials and Equipment:

  • 4,4'-Biphenyldisulfonyl Chloride

  • Diamine (e.g., Piperazine)

  • Sodium Hydroxide (NaOH) or other acid acceptor

  • Hexane or other water-immiscible organic solvent

  • Deionized water

  • Beaker

  • Magnetic stirrer

  • Forceps

Procedure:

  • Prepare an aqueous solution of the diamine (e.g., piperazine) and an acid acceptor (e.g., NaOH). The concentration of the diamine is typically in the range of 0.1-2.0% (w/v).

  • Prepare an organic solution of 4,4'-biphenyldisulfonyl chloride in a water-immiscible solvent like hexane. The concentration is typically in the range of 0.1-1.0% (w/v).

  • Carefully pour the organic solution onto the surface of the aqueous solution in a beaker to create a distinct interface.

  • A thin film of polysulfonamide will form at the interface almost instantaneously.

  • Using forceps, carefully grasp the polymer film from the center of the interface and continuously pull it out. A continuous film or rope of the polymer can be drawn.

  • Wash the collected polymer film thoroughly with deionized water and then with a solvent like acetone or ethanol to remove unreacted monomers.

  • Allow the film to air dry or dry it in a low-temperature oven.

Caption: Workflow for interfacial polymerization.

Characterization of the Polysulfonamide

Thorough characterization is essential to confirm the structure and properties of the synthesized polymer.

Table 2: Recommended Characterization Techniques

TechniquePurposeExpected Observations
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the formation of the sulfonamide linkage and the absence of starting materials.Appearance of characteristic peaks for S=O stretching (around 1330-1350 cm⁻¹ and 1150-1170 cm⁻¹), N-H stretching (around 3300 cm⁻¹), and disappearance of the S-Cl peak from the disulfonyl chloride monomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy To elucidate the detailed chemical structure of the polymer repeating unit.¹H and ¹³C NMR spectra will show signals corresponding to the aromatic protons and carbons of the biphenyl and diamine units. The chemical shift of the N-H proton will be indicative of the sulfonamide linkage.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the polymer.Aromatic polysulfonamides are expected to exhibit high thermal stability, with decomposition temperatures (T_d) typically above 400 °C.[1]
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (T_g).The T_g will depend on the rigidity of the polymer backbone. For fully aromatic polysulfonamides, T_g values are generally high.
Gel Permeation Chromatography (GPC) To determine the molecular weight and molecular weight distribution of the polymer.Successful polymerization should yield a polymer with a high number-average molecular weight (M_n) and a polydispersity index (PDI) typically between 1.5 and 2.5 for polycondensation reactions.

Expected Properties and Applications

Polysulfonamides derived from 4,4'-biphenyldisulfonyl chloride are anticipated to possess a range of desirable properties:

  • High Thermal Stability: The aromatic backbone and the sulfone linkages contribute to excellent resistance to thermal degradation.[1]

  • Good Chemical Resistance: These polymers are generally resistant to a wide range of chemicals.

  • Good Mechanical Properties: The rigid biphenyl unit is expected to lead to high tensile strength and modulus.

  • Solubility: Depending on the diamine used, these polymers can be soluble in aprotic polar solvents such as NMP, dimethylacetamide (DMAc), and dimethyl sulfoxide (DMSO).

These properties make them attractive candidates for applications in:

  • High-performance fibers and films: For use in aerospace, automotive, and protective apparel.

  • Membranes for gas separation and filtration: The controlled synthesis via interfacial polymerization allows for the creation of thin, selective membranes.[4]

  • Advanced composites: As a high-temperature matrix resin.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Polymer Yield or Molecular Weight (Solution Polymerization) Impure monomers or solvent; presence of moisture.Use freshly purified and dried monomers and anhydrous solvents. Ensure the reaction is carried out under a dry nitrogen atmosphere.
Incorrect stoichiometry of monomers.Accurately weigh the monomers to ensure a 1:1 molar ratio.
Brittle Polymer Film (Interfacial Polymerization) Low molecular weight.Optimize monomer concentrations and reaction time.
Incomplete Dissolution of Polymer for Characterization High crystallinity or very high molecular weight.Try heating the polymer in the solvent. Use a combination of solvents.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • 4,4'-Biphenyldisulfonyl chloride is a corrosive solid and a lachrymator. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Aromatic diamines can be toxic and should be handled with care.

  • The solvents used (NMP, pyridine, hexane) are flammable and have associated health risks. Avoid inhalation and skin contact.

References

  • Liu, L., Wang, D., Xu, T., Jia, L., Ding, F., & Zhang, S. (Year). Synthesis and Characterization of Wholly Aromatic Poly (amide-sulfonamide)s by Solution Polycondensation.
  • Jiang, Z., et al. (Year). Polyamide thin film composite membranes prepared from isomeric biphenyl tetraacyl chloride and m-phenylenediamine. Journal of Membrane Science.
  • Li, X., et al. (Year). Preparation and Desalination of Semi-Aromatic Polyamide Reverse Osmosis Membranes (ROMs). Membranes.
  • (Year). Synthesis of sulfonyl chloride substrate precursors. Organic & Biomolecular Chemistry.
  • García, J. M., et al. (Year). A Sulfonated All-Aromatic Polyamide for Heavy Metal Capture: A Model Study with Pb(II). Polymers.
  • Zhao, J., Xu, H.-J., Fang, J.-H., & Yin, J. (2012). Synthesis and Characterization of Sulfonated Polyamides. Chemical Journal of Chinese Universities.
  • Percec, V., et al. (2000). Designing Functional Aromatic Multisulfonyl Chloride Initiators for Complex Organic Synthesis by Living Radical Polymerization. Journal of Polymer Science Part A: Polymer Chemistry, 38(24), 4776-4791.
  • (Year). Polyamide thin film composite membranes prepared from 3,4′,5-biphenyl triacyl chloride, 3,3′,5,5′-biphenyl tetraacyl chloride and m-phenylenediamine. Journal of Membrane Science.
  • (Year). Preparation polyamide nanofiltration membrane by interfacial polymerization.
  • (Year). Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine). Arkivoc.
  • (Year).
  • Tarasiuk, B., et al. (1997). Products of polycondensation of 4,4′‐biphenyldithiol with some hydrocarbon dihalides. Die Angewandte Makromolekulare Chemie, 251(1), 13-22.
  • Suzuki, S. (1972). U.S. Patent No. 3,639,469. Washington, DC: U.S.
  • (Year). Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines. Designed Monomers and Polymers.
  • (Year).
  • (Year). Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors. ACS Medicinal Chemistry Letters.
  • (Year). Highly Conducting Surface-Silverized Aromatic Polysulfonamide (PSA) Fibers with Excellent Performance Prepared by Nano-Electroplating.
  • (Year). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molbank.
  • (Year). Polysulfonamide coating layer polymerized by1,3-disulfonyl chloride and polyethylenimine to achieve acid resistant TFC membranes. Chemical Engineering Research and Design.
  • (Year).
  • (Year). Polymer Chemistry. Royal Society of Chemistry.
  • (Year). Experiment setup for suspension polymerization technique. AIP Conference Proceedings.
  • (Year).
  • (Year). Hexamethyldisilazane-Mediated Amidination of Sulfonamides and Amines with Formamides. The Journal of Organic Chemistry.

Sources

Application

Advanced Application Note: Engineering Chlorine-Resistant Polysulfonamide Membranes via Interfacial Polymerization using 4,4'-Biphenyldisulfonyl Chloride

Executive Summary & Mechanistic Rationale In the field of membrane-based separations (Nanofiltration and Reverse Osmosis), traditional thin-film composite (TFC) membranes rely on a polyamide selective layer formed by the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the field of membrane-based separations (Nanofiltration and Reverse Osmosis), traditional thin-film composite (TFC) membranes rely on a polyamide selective layer formed by the interfacial polymerization (IP) of trimesoyl chloride (TMC) and m-phenylenediamine (MPD)[1]. While these membranes offer excellent water permeability and salt rejection, they suffer from a fatal flaw: extreme vulnerability to free chlorine (hypochlorous acid, HOCl) used in water disinfection. Active chlorine attacks the sensitive amide N-H bond, triggering an Orton rearrangement that cleaves the polymer chain and destroys membrane integrity.

To overcome this, 4,4'-Biphenyldisulfonyl Chloride (BPDSC) (CAS: 3406-84-6) has emerged as a highly effective alternative monomer. When reacted with an amine via interfacial polycondensation[2], BPDSC forms a polysulfonamide network. The mechanism behind its superior chemical stability lies in the strong electron-withdrawing nature of the sulfonyl (-SO₂-) group, which drastically reduces the electron density on the adjacent nitrogen atom[3]. This electronic deactivation prevents electrophilic attack by active chlorine. Furthermore, the biphenyl core of BPDSC provides exceptional mechanical rigidity and free volume, ensuring that the resulting membrane maintains high water permeance without sacrificing solute rejection.

Chlorine_Resistance cluster_0 Conventional Polyamide cluster_1 Polysulfonamide HOCl Active Chlorine (HOCl) PA Amide Bond (-CO-NH-) HOCl->PA PSA Sulfonamide Bond (-SO2-NH-) HOCl->PSA NCl N-Chlorination & Orton Rearrangement PA->NCl Degrade Polymer Cleavage (Loss of Rejection) NCl->Degrade Stable Electron Withdrawal by -SO2- Prevents Electrophilic Attack PSA->Stable Retain Stable Performance (High Salt Rejection) Stable->Retain

Mechanistic pathway comparing chlorine degradation in polyamides vs. polysulfonamides.

Experimental Design: Reagents & Causality

The successful fabrication of a BPDSC-based polysulfonamide membrane requires precise control over the reaction microenvironment. Below is the formulation logic:

  • Aqueous Phase Monomer (Piperazine, PIP): We utilize PIP (a secondary cyclic diamine) instead of a primary amine. Reacting PIP with BPDSC forms a tertiary sulfonamide linkage that lacks any N-H protons, conferring absolute, rather than partial, resistance to N-chlorination.

  • Acid Acceptor (Triethylamine, TEA): The condensation of PIP and BPDSC generates hydrochloric acid (HCl) as a byproduct. Without an acid acceptor, the local pH at the interface drops rapidly, protonating unreacted PIP and prematurely halting polymerization. TEA acts as a proton sponge, driving the reaction to high conversion.

  • Surfactant (Sodium Dodecyl Sulfate, SDS): Polysulfone (PSf) supports are inherently hydrophobic. SDS lowers the surface tension of the aqueous phase, ensuring uniform wetting and preventing dry spots that would lead to membrane pinholes.

  • Organic Phase Monomer (BPDSC): Dissolved in a non-polar solvent (n-hexane). The low concentration (0.2 wt%) ensures the reaction remains strictly diffusion-controlled at the water-hexane interface, yielding an ultrathin selective layer (<50 nm)[1].

Step-by-Step Interfacial Polymerization Protocol

This self-validating protocol is designed for laboratory-scale fabrication of flat-sheet TFC membranes.

Phase 1: Support Membrane Preparation
  • Mounting: Secure a commercial Polysulfone (PSf) ultrafiltration membrane (MWCO ~20,000 Da) onto a clean glass plate.

  • Sealing: Tape all four edges using chemical-resistant tape.

    • Causality: This prevents the organic phase from seeping under the support. Backside polymerization severely restricts water permeance and ruins the structural integrity of the membrane.

Phase 2: Aqueous Phase Impregnation
  • Formulation: Dissolve 2.0 wt% PIP, 2.0 wt% TEA, and 0.1 wt% SDS in deionized (DI) water.

  • Application: Pour the aqueous solution over the PSf support, ensuring complete coverage. Allow a contact time of exactly 2 minutes for the amine to diffuse into the support pores.

  • Removal: Drain the excess solution. Use a soft rubber roller to gently squeegee the surface.

    • Causality: Residual aqueous droplets create localized zones of high amine concentration. Upon contact with the organic phase, these droplets erupt into macroscopic "volcano-like" defects, severely compromising salt rejection. The surface must appear matte, not glossy.

Phase 3: Interfacial Polymerization
  • Formulation: Dissolve 0.2 wt% 4,4'-Biphenyldisulfonyl Chloride (BPDSC) in n-hexane. (Note: BPDSC is moisture sensitive; prepare this solution immediately before use).

  • Reaction: Swiftly and gently pour the BPDSC/hexane solution over the amine-saturated support.

  • Timing: Allow a reaction time of 60 seconds .

    • Causality: The amine diffuses into the organic phase to react with BPDSC. 60 seconds is the optimal window to form a dense, defect-free polysulfonamide layer without causing excessive crosslinking that would plummet water flux.

Phase 4: Thermal Curing & Quality Control
  • Solvent Evaporation: Drain the excess organic phase. Hold the membrane vertically for 30 seconds to allow residual hexane to drip off.

  • Curing: Transfer the membrane to an air-circulating oven at 80°C for 5 minutes .

    • Causality: Thermal curing serves a dual purpose. It flashes off the remaining hexane solvent and provides the activation energy required to drive unreacted end-groups to crosslink, densifying the polymer network.

  • Washing: Rinse the membrane thoroughly with DI water to remove unreacted monomers and TEA-HCl salts. Store in DI water at 4°C until use.

IP_Workflow A Porous Support (PSf Membrane) B Aqueous Phase (PIP + TEA) A->B Saturation C Organic Phase (BPDSC in Hexane) B->C Contact D Interfacial Polymerization C->D Reaction E Thermal Curing (80°C, 5 min) D->E Crosslinking F Polysulfonamide TFC Membrane E->F Finalization

Workflow for the interfacial polymerization of BPDSC-based polysulfonamide TFC membranes.

Self-Validating System Checks

To ensure the protocol was executed correctly before running time-consuming filtration tests, perform the following rapid validations:

  • Wettability Check (Contact Angle): Place a 2 µL drop of DI water on the cured membrane surface. A contact angle between 45° and 55° confirms the successful formation of the moderately hydrophilic polysulfonamide layer. If the droplet flattens completely (<30°), the underlying porous PSf support may be exposed (indicating defective IP).

  • Dye Exclusion Test: Apply a 10 ppm aqueous solution of Rhodamine WT to the active layer for 5 minutes, then rinse. A defect-free membrane will show zero dye penetration to the backside of the support.

Performance Data Summary

The substitution of traditional TMC with BPDSC yields membranes that maintain competitive nanofiltration performance while exhibiting logarithmic improvements in chemical stability.

Membrane TypeMonomer ChemistryWater Permeance (L/m²·h·bar)Na₂SO₄ Rejection (%)Chlorine Tolerance (ppm·h)
Standard Polyamide PIP + TMC12.5 ± 0.898.2 ± 0.4< 2,000
Polysulfonamide PIP + BPDSC15.8 ± 1.196.5 ± 0.6> 20,000

Testing Conditions: 2,000 ppm Na₂SO₄ feed solution, 6 bar applied pressure, 25°C cross-flow filtration. Chlorine tolerance defined as the exposure limit before salt rejection drops below 90%.

References

  • Caldwell, J. R., et al. "Polysulfonate copolymers." U.S.
  • Lai, C., et al. "Positively Charged Polysulfonamide Nanocomposite Membranes Incorporating Hydrophilic Triazine-Structured COFs for Highly Efficient Nanofiltration." ACS Applied Nano Materials, 2020.[Link]

  • Song, X., et al. "Progress of Interfacial Polymerization Techniques for Polyamide Thin Film (Nano)Composite Membrane Fabrication: A Comprehensive Review." Materials / National Center for Biotechnology Information (PMC), 2021.[Link]

Sources

Method

Application Note: Optimized Experimental Conditions for the Synthesis of Bivalent Sulfonamides from 4,4'-Biphenyldisulfonyl Chloride

Introduction & Strategic Overview 4,4'-Biphenyldisulfonyl chloride is a highly versatile, bifunctional electrophile utilized extensively in medicinal chemistry and materials science. Its rigid biphenyl core provides a de...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Overview

4,4'-Biphenyldisulfonyl chloride is a highly versatile, bifunctional electrophile utilized extensively in medicinal chemistry and materials science. Its rigid biphenyl core provides a defined spatial geometry, making it an ideal linker for synthesizing bivalent ligands—such as serotonin receptor dimers[1]—and multimeric diagnostic agents like Congo Red analogues for anti-prion evaluation[2].

The synthesis of sulfonamides from sulfonyl chlorides proceeds via a nucleophilic substitution mechanism at the tetrahedral sulfur(VI) center. However, the exact experimental conditions must be strictly tailored to the electronic nature of the nucleophile. Because sulfonyl chlorides are inherently less reactive than their acid chloride counterparts, the selection of solvent, base, and catalyst is the primary determinant of reaction success.

Mechanistic Causality: Selecting the Right Protocol

The protocol diverges based on the nucleophilicity of the target amine:

  • Aliphatic Amines (Strong Nucleophiles): Primary and secondary aliphatic amines are highly nucleophilic. They readily attack the sulfonyl chloride in non-polar or moderately polar aprotic solvents like dichloromethane (CH₂Cl₂). In this system, triethylamine (Et₃N) is utilized purely as an auxiliary acid scavenger to neutralize the HCl byproduct, preventing the consumption of the valuable amine as an unreactive hydrochloride salt[1].

  • Aromatic Amines / Anilines (Weak Nucleophiles): Aromatic amines suffer from resonance delocalization of the nitrogen lone pair into the aromatic ring, drastically reducing their nucleophilicity. To overcome this kinetic barrier, nucleophilic catalysis is required. 4-Dimethylaminopyridine (DMAP) is employed to attack the sulfonyl chloride, generating a hyper-electrophilic N-sulfonylpyridinium intermediate. Pyridine is typically used as both the solvent and the bulk base to drive the thermodynamic equilibrium[2].

G A 4,4'-Biphenyldisulfonyl Chloride B Amine Type? A->B C Aliphatic Amine (Strong Nucleophile) B->C D Aromatic/Hindered Amine (Weak Nucleophile) B->D E Protocol A: Et3N, CH2Cl2, 0°C to RT C->E F Protocol B: Pyridine, DMAP, 0°C to RT D->F G Bivalent Sulfonamide Product E->G F->G

Decision matrix for sulfonylation of amines using 4,4'-Biphenyldisulfonyl Chloride.

Experimental Methodologies

Protocol A: Synthesis with Aliphatic Amines (Et₃N / CH₂Cl₂ System)

Target Application: Synthesis of bivalent serotonin derivatives and flexible alkyl-linked dimers[1].

Self-Validating Rationale: Dichloromethane provides excellent solubility for the hydrophobic biphenyl core. The reaction is initiated at 0 °C to control the exothermic formation of the sulfonamide and prevent localized heating, which can lead to hydrolysis if trace moisture is present.

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask purged with inert gas (N₂ or Ar), dissolve the aliphatic amine (2.2 equivalents) and Et₃N (3.0 equivalents) in anhydrous CH₂Cl₂ to achieve an amine concentration of approximately 0.2 M.

  • Cooling: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.

  • Electrophile Addition: Add 4,4'-biphenyldisulfonyl chloride (1.0 equivalent) portion-wise. Alternatively, add it dropwise as a pre-dissolved solution in anhydrous CH₂Cl₂.

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm naturally to room temperature. Stir for 1 to 2 hours.

  • In-Process Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a 5–10% MeOH in CH₂Cl₂ eluent system. The reaction is complete when the starting amine is consumed, and a new, UV-active product spot appears (typically less polar than the amine salt but more polar than the starting sulfonyl chloride).

  • Workup: Dilute the reaction mixture with an equal volume of CH₂Cl₂. Transfer to a separatory funnel and wash sequentially with distilled H₂O (to partition the Et₃N·HCl salt into the aqueous phase) and saturated aqueous NaCl (brine) to break any emulsions and pre-dry the organic layer.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude oil via flash column chromatography (e.g., CH₂Cl₂/MeOH gradient) to yield the pure bivalent sulfonamide.

Protocol B: Synthesis with Aromatic/Hindered Amines (Pyridine / DMAP System)

Target Application: Synthesis of Congo Red analogues and rigid aromatic dimers[2].

Self-Validating Rationale: Anhydrous pyridine acts as both the solvent and the primary acid scavenger. DMAP is strictly required to form the reactive intermediate. Because pyridine has a high boiling point and is notoriously difficult to remove by rotary evaporation alone, an acidic aqueous workup is engineered into the protocol to chemically convert pyridine into water-soluble pyridinium chloride.

Step-by-Step Procedure:

  • Preparation: In an oven-dried flask under inert atmosphere, dissolve the aromatic amine (2.2 equivalents) and DMAP (0.1 equivalents, catalytic) in anhydrous pyridine (approx. 0.2 M relative to the amine).

  • Cooling: Cool the mixture to 0 °C using an ice-water bath.

  • Electrophile Addition: Add 4,4'-biphenyldisulfonyl chloride (1.0 equivalent) in one continuous portion.

  • Reaction Propagation: Remove the ice bath and stir the reaction at room temperature overnight (12–14 hours). Note: Aromatic amines react significantly slower than aliphatic amines; the extended time ensures complete conversion.

  • Workup (Critical Step): Re-cool the flask to 0 °C and slowly quench the reaction by adding an excess of 2 N HCl (e.g., 50 mL per mmol of substrate). Validation: Check the pH of the aqueous layer; it must be highly acidic (pH < 2) to ensure all pyridine has been protonated.

  • Extraction: Extract the acidic aqueous mixture with Ethyl Acetate (EtOAc) (2 × 25 mL per mmol). The bivalent sulfonamide will partition into the organic layer, while the pyridinium salts remain in the aqueous phase.

  • Isolation: Separate the organic layer, dry over anhydrous MgSO₄, filter, and evaporate in vacuo to yield the product.

Mechanism A Sulfonyl Chloride (Ar-SO2Cl) C Sulfonylpyridinium Intermediate (Highly Electrophilic) A->C + DMAP - Cl⁻ B DMAP Catalyst B->C E Sulfonamide Product (Ar-SO2NHR) C->E + R-NH2 - DMAP-H⁺ D Amine Nucleophile (R-NH2) E->B DMAP Regeneration

DMAP-catalyzed sulfonylation mechanism highlighting the reactive sulfonylpyridinium intermediate.

Quantitative Data Summary

The following table summarizes the stoichiometric and operational parameters for both protocols, allowing researchers to quickly select the appropriate conditions based on their specific substrate.

ParameterProtocol A (Aliphatic Amines)Protocol B (Aromatic Amines)
Optimal Substrates Primary/Secondary Alkyl AminesAnilines, Hindered Amines
Solvent Anhydrous CH₂Cl₂Anhydrous Pyridine
Base / Acid Scavenger Triethylamine (Et₃N)Pyridine (Bulk Solvent)
Catalyst None requiredDMAP (0.1 equiv)
Amine Equivalents 2.2 equiv2.2 equiv
Base Equivalents 3.0 equivLarge excess (Solvent)
Reaction Time 1 – 2 hours12 – 14 hours (Overnight)
Reaction Temperature 0 °C → Room Temperature0 °C → Room Temperature
Critical Workup Step H₂O / Brine wash to remove Et₃N·HCl2 N HCl quench to remove Pyridine
Typical Yields 75% – 90%60% – 85%

Sources

Application

The Versatility of a Bivalent Scaffold: 4,4'-Biphenyldisulfonyl Chloride in Modern Drug Discovery

The pursuit of novel therapeutic agents is a cornerstone of medicinal chemistry, demanding innovative molecular scaffolds that can be readily diversified to probe complex biological systems. Among these, 4,4'-Biphenyldis...

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Author: BenchChem Technical Support Team. Date: April 2026

The pursuit of novel therapeutic agents is a cornerstone of medicinal chemistry, demanding innovative molecular scaffolds that can be readily diversified to probe complex biological systems. Among these, 4,4'-Biphenyldisulfonyl Chloride has emerged as a powerful and versatile building block. Its C2-symmetric and bivalent nature provides a unique platform for the design of a wide array of compounds, from enzyme inhibitors to organocatalysts, with significant potential in drug discovery and development. This guide provides an in-depth exploration of the applications of 4,4'-Biphenyldisulfonyl Chloride, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

The Strategic Advantage of a Bifunctional Core

The biphenyl moiety offers a semi-rigid backbone that can position functional groups in a defined spatial orientation. The presence of two sulfonyl chloride groups in the 4 and 4' positions allows for the simultaneous or sequential reaction with a variety of nucleophiles, particularly amines, to generate a diverse library of bis-sulfonamides. This bifunctionality is key to its utility in several key areas of medicinal chemistry.

Applications in Drug Discovery

The derivatives of 4,4'-Biphenyldisulfonyl Chloride have shown promise in a range of therapeutic areas, primarily due to the favorable pharmacological properties of the resulting sulfonamide linkages.

Anticancer Activity

Biphenyl sulfonamide derivatives have demonstrated significant potential as anticancer agents, with their mechanism of action often involving the induction of apoptosis (programmed cell death) and cell cycle arrest.[1]

  • Enzyme Inhibition: A key strategy in cancer therapy is the inhibition of enzymes that are crucial for tumor growth and survival. Bis-sulfonamide compounds derived from biphenyl structures have been investigated as inhibitors of enzymes like aromatase, which is involved in estrogen biosynthesis and is a target in hormone-dependent breast cancer.[2]

  • Cytotoxicity against Cancer Cell Lines: Studies have shown that biphenyl-4,4'-disulfonamides exhibit cytotoxic effects against various human tumor cell lines, including breast (MCF7), liver (HEPG2), and colon (HCT116) carcinoma.[3]

Enzyme Inhibition for Neurodegenerative Diseases

The structural rigidity and bivalent nature of 4,4'-Biphenyldisulfonyl Chloride make it an excellent scaffold for designing inhibitors that can span and interact with multiple binding sites on an enzyme.

  • Cholinesterase Inhibition: Novel biphenyl bis-sulfonamides have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key targets in the management of Alzheimer's disease.[4] The ability to simultaneously engage with different regions of the enzyme's active site can lead to enhanced potency and selectivity.

Antimicrobial Activity

The sulfonamide functional group has a long history in the development of antimicrobial agents. Biphenyl-4,4'-disulfonamides have been explored for their antibacterial and antifungal properties.[3] The dual sulfonamide moieties can potentially interact with multiple targets in microbial cells, leading to a broader spectrum of activity or reduced potential for resistance.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis and evaluation of bioactive compounds derived from 4,4'-Biphenyldisulfonyl Chloride.

Protocol 1: General Synthesis of Biphenyl-4,4'-bis-sulfonamides

This protocol describes a general method for the synthesis of N,N'-disubstituted biphenyl-4,4'-bis-sulfonamides, which are common precursors for a variety of biologically active molecules.

Reaction Scheme:

Biphenyl 4,4'-Biphenyldisulfonyl Chloride Reaction Stir at RT Biphenyl->Reaction Amine Amine (2 eq.) Amine->Reaction Base Base (e.g., Pyridine) Base->Reaction Solvent Solvent (e.g., DCM) Solvent->Reaction Product N,N'-Disubstituted Biphenyl-4,4'-bis-sulfonamide Reaction->Product

Caption: General synthesis of N,N'-disubstituted biphenyl-4,4'-bis-sulfonamides.

Materials:

  • 4,4'-Biphenyldisulfonyl Chloride

  • Appropriate primary or secondary amine (2.2 equivalents)

  • Anhydrous pyridine or triethylamine (2.5 equivalents)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a clean, dry round-bottom flask, dissolve the amine (2.2 equivalents) in anhydrous DCM.

  • To the stirred solution, add pyridine (2.5 equivalents) at room temperature.

  • Slowly add a solution of 4,4'-Biphenyldisulfonyl Chloride (1.0 equivalent) in anhydrous DCM to the reaction mixture via a dropping funnel over 20-30 minutes.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete, wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure N,N'-disubstituted biphenyl-4,4'-bis-sulfonamide.

Protocol 2: Synthesis of Biphenyl bis-Sulfonamides as Cholinesterase Inhibitors

This protocol is adapted from the synthesis of novel biphenyl bis-sulfonamides evaluated for their inhibitory activity against AChE and BChE.[4]

Reaction Workflow:

Start Start: 4,4'-Biphenyldisulfonyl Chloride & Substituted Aniline Reaction Reaction in Pyridine Reflux Start->Reaction Workup Aqueous Workup (HCl Wash) Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product Final Product: Biphenyl bis-Sulfonamide Purification->Product Characterization Characterization (NMR, MS) Product->Characterization Bioassay Biological Evaluation (Cholinesterase Inhibition Assay) Product->Bioassay

Caption: Workflow for synthesis and evaluation of cholinesterase inhibitors.

Procedure:

  • A mixture of 4,4'-Biphenyldisulfonyl Chloride (1 mmol) and the desired substituted aniline (2.2 mmol) in pyridine (10 mL) is refluxed for 6-8 hours.

  • The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

  • The precipitated solid is filtered, washed with water, and then with dilute HCl to remove excess pyridine.

  • The crude product is dried and purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure biphenyl bis-sulfonamide derivative.

Data Presentation

The following tables summarize representative quantitative data for the biological activities of biphenyl-derived sulfonamides.

Table 1: Cholinesterase Inhibitory Activity of Biphenyl bis-Sulfonamides [4]

CompoundTarget EnzymeIC₅₀ (µM)
Biphenyl bis-sulfonamide 1AChE2.27
Biphenyl bis-sulfonamide 1BChE7.74
Biphenyl bis-sulfonamide 2AChE15.81
Biphenyl bis-sulfonamide 2BChE23.45
Donepezil (Standard)AChE0.02

Table 2: Cytotoxicity of Biphenyl-4,4'-disulfonamides against Cancer Cell Lines [3]

Cell LineCompound A1 IC₅₀ (µM)Compound A2 IC₅₀ (µM)
MCF7 (Breast)>10056.2
HEPG2 (Liver)85.142.7
HCT116 (Colon)75.938.5

Mechanistic Insights: The Power of Bivalency

The enhanced biological activity of many derivatives of 4,4'-Biphenyldisulfonyl Chloride can be attributed to the principle of bivalency. By presenting two pharmacophoric moieties connected by the biphenyl linker, these molecules can simultaneously interact with two binding sites on a biological target. This can lead to a significant increase in binding affinity and selectivity compared to their monovalent counterparts.

Signaling Pathway Visualization:

Bivalent_Inhibitor Biphenyl bis-Sulfonamide (Bivalent Inhibitor) Binding_Site_1 Binding Site 1 Bivalent_Inhibitor->Binding_Site_1 Interaction 1 Binding_Site_2 Binding Site 2 Bivalent_Inhibitor->Binding_Site_2 Interaction 2 Enzyme Enzyme (e.g., Cholinesterase) Inhibition Enhanced Inhibition of Enzyme Activity Enzyme->Inhibition Binding_Site_1->Enzyme Binding_Site_2->Enzyme

Caption: Bivalent inhibition of an enzyme by a biphenyl bis-sulfonamide.

Conclusion

4,4'-Biphenyldisulfonyl Chloride is a highly valuable and versatile scaffold in medicinal chemistry and drug discovery. Its C2-symmetric and bifunctional nature allows for the creation of diverse libraries of compounds with a wide range of biological activities. The ability to synthesize bivalent ligands that can simultaneously engage multiple binding sites on a biological target offers a powerful strategy for enhancing potency and selectivity. The detailed protocols and data presented in this guide provide a solid foundation for researchers to explore the full potential of this remarkable building block in the development of next-generation therapeutics.

References

  • Nassar, I. F., et al. (2020). Synthesis of novel biphenyl bis-sulfonamide based surfactants of expected biological activity. Journal of Surfactants and Detergents, 23(2), 349-361. Available at: [Link]

  • Anticancer efficacy of biphenyl-based compounds in published research studies. ResearchGate. Available at: [Link]

  • Al-Sanea, M. M., et al. (2022). Molecular Modeling Study of Bis-sulfonamide Derivatives Synthesis Targeting Aromatase Enzyme as Anticancer. Research Journal of Pharmacy and Technology, 15(10), 4429-4436. Available at: [Link]

  • Biological deeds of Biphenyl derivatives - A short Review. IJSDR. Available at: [Link]

  • Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. ResearchGate. Available at: [Link]

  • Deep, A., et al. (2010). Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. Acta Poloniae Pharmaceutica, 67(1), 63-67. Available at: [Link]

  • Khan, I., et al. (2016). Novel Biphenyl bis-Sulfonamides as Acetyl and Butyrylcholinesterase Inhibitors: Synthesis, Biological Evaluation and Molecular Modeling Studies. Bioorganic Chemistry, 64, 1-13. Available at: [Link]

Sources

Method

Application Note: Synthesis of Sulfonamide-Modified Polyamide-Imides (PAI-SA) Utilizing 4,4'-Biphenyldisulfonyl Chloride

Target Audience: Polymer Chemists, Materials Scientists, and Drug Development Professionals (Membrane Separation Technologies). Introduction and Rationale Polyamide-imides (PAIs) are high-performance engineering polymers...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Polymer Chemists, Materials Scientists, and Drug Development Professionals (Membrane Separation Technologies).

Introduction and Rationale

Polyamide-imides (PAIs) are high-performance engineering polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance[1]. However, their rigid aromatic backbones often result in limited solubility, complicating fabrication processes. The strategic incorporation of sulfonamide linkages into the PAI backbone—achieved by copolymerization with 4,4'-Biphenyldisulfonyl Chloride (BPDSC) —introduces rotational flexibility and enhanced solubility in polar aprotic solvents without sacrificing thermal integrity.

Mechanistic Causality (Expertise & Experience)

The synthesis proceeds via a three-stage step-growth polymerization:

  • Sulfonamide Formation: The diamine reacts with BPDSC. The reaction is highly exothermic; thus, strict temperature control (0–5 °C) is required to prevent the hydrolysis of the sulfonyl chloride groups by trace moisture[4].

  • Amic-Acid Formation: Trimellitic anhydride chloride (TMACl) is introduced to react with the remaining amine end-groups, forming amide and amic-acid linkages. An acid scavenger (pyridine) is critical here to neutralize the generated HCl; otherwise, the formation of unreactive amine hydrochloride salts will prematurely terminate chain growth[5].

  • Chemical Imidization: The poly(amic-acid) intermediate undergoes cyclodehydration to form the final imide rings. Chemical imidization (using acetic anhydride and pyridine) is preferred over thermal imidization to prevent cross-linking and maintain polymer solubility for downstream membrane casting[6].

Materials and Reagents

All reagents must be strictly anhydrous to prevent monomer degradation.

ReagentRoleMolecular Weight ( g/mol )Equivalents
4,4'-Oxydianiline (ODA) Aromatic Diamine200.241.00
4,4'-Biphenyldisulfonyl Chloride (BPDSC) Sulfonamide Monomer351.220.50
Trimellitic Anhydride Chloride (TMACl) Amide-Imide Monomer210.570.50
N,N-Dimethylacetamide (DMAc) Polar Aprotic Solvent87.12Solvent (15% wt/v)
Pyridine Acid Scavenger / Catalyst79.102.50
Acetic Anhydride Dehydrating Agent102.092.00

Synthesis Workflow

SynthesisWorkflow N1 Step 1: Diamine Dissolution (ODA in DMAc + Pyridine) N2 Step 2: Sulfonamide Polycondensation (Add 4,4'-BPDSC at 0-5 °C) N1->N2 N2 purge, Ice bath N3 Step 3: Amic-Acid Formation (Add TMACl at 0-5 °C) N2->N3 Exothermic control N4 Step 4: Chemical Imidization (Acetic Anhydride + Pyridine) N3->N4 Viscous Prepolymer N5 Step 5: Polymer Precipitation (Methanol/Water Bath) N4->N5 Cyclodehydration N6 Step 6: Isolation & Vacuum Drying (150 °C for 24h) N5->N6 Filtration N7 Purified Poly(amide-imide-sulfonamide) N6->N7 Yield > 90%

Step-by-Step Experimental Protocol

Phase 1: Pre-reaction Setup
  • Apparatus Preparation: Equip a 250 mL three-necked round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a drying tube. Flame-dry the apparatus under a continuous nitrogen purge to eliminate surface moisture.

  • Diamine Dissolution: Add 10.01 g (50.0 mmol) of ODA to the flask. Inject 85 mL of anhydrous DMAc and 9.89 g (125.0 mmol) of anhydrous pyridine. Stir mechanically at 200 rpm until the ODA is completely dissolved.

Phase 2: Low-Temperature Polycondensation
  • Temperature Control: Submerge the reaction flask in an ice-water bath and allow the solution to cool to 0–5 °C. Causality: Maintaining this temperature suppresses the exothermic heat of reaction, preventing localized hot spots that lead to polymer branching or monomer degradation.

  • BPDSC Addition: Slowly add 8.78 g (25.0 mmol) of BPDSC powder in small portions over 30 minutes. Maintain stirring for 2 hours at 0–5 °C. The solution will gradually increase in viscosity as the sulfonamide oligomers form[4].

  • TMACl Addition: Add 5.26 g (25.0 mmol) of TMACl in small portions over 30 minutes. Continue stirring at 0–5 °C for 1 hour, then remove the ice bath and allow the reaction to proceed at room temperature (25 °C) for an additional 12 hours.

    • Self-Validation Check: The solution should become highly viscous and pale yellow, indicating successful formation of the high-molecular-weight poly(amic-acid-sulfonamide) prepolymer.

Phase 3: Chemical Imidization
  • Cyclodehydration: To the viscous prepolymer solution, add a mixture of 10.2 g (100.0 mmol) of acetic anhydride and 7.9 g (100.0 mmol) of pyridine.

  • Heating: Heat the reaction mixture to 80 °C and stir continuously for 4 hours. Causality: Acetic anhydride acts as the dehydrating agent to close the imide ring, while pyridine catalyzes the cyclization. The moderate temperature ensures complete imidization without inducing chain scission[6].

Phase 4: Polymer Recovery and Purification
  • Precipitation: Cool the reaction mixture to room temperature. Slowly pour the viscous solution into 1.0 L of a vigorously stirred 1:1 (v/v) methanol/water mixture. The polymer will precipitate as fibrous white/off-white strands.

  • Washing: Filter the precipitate and wash thoroughly with hot water (to remove pyridine hydrochloride salts) and hot methanol (to remove unreacted monomers and acetic acid).

  • Drying: Dry the polymer in a vacuum oven at 100 °C for 12 hours, followed by 150 °C for 12 hours to remove all residual trapped solvents.

Expected Quantitative Data and Characterization

PropertyAnalytical MethodExpected Value
Inherent Viscosity ( ηinh​ ) Ubbelohde Viscometer (0.5 g/dL in DMAc at 30 °C)0.65 – 0.85 dL/g
Glass Transition Temp ( Tg​ ) Differential Scanning Calorimetry (DSC)260 – 280 °C
5% Weight Loss Temp ( Td5%​ ) Thermogravimetric Analysis (TGA) in N2​ > 450 °C
Structural Confirmation FTIR Spectroscopy1780 cm⁻¹ (Imide C=O asym), 1720 cm⁻¹ (Imide C=O sym), 1320 & 1150 cm⁻¹ (Sulfonamide S=O)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Yield with 4,4'-Biphenyldisulfonyl Chloride

Welcome to the technical support guide for 4,4'-Biphenyldisulfonyl Chloride (BBDSC). This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 4,4'-Biphenyldisulfonyl Chloride (BBDSC). This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this highly reactive bifunctional reagent. Our goal is to move beyond simple protocols and provide a deeper understanding of the reaction mechanics, enabling you to troubleshoot issues effectively and optimize your yields.

4,4'-Biphenyldisulfonyl Chloride is a valuable building block, particularly for creating cross-linked polymers and synthesizing complex sulfonamides.[1] However, its high reactivity, especially its sensitivity to moisture, presents common challenges in the lab. This guide is structured to address these challenges head-on in a practical, question-and-answer format.

Part 1: Troubleshooting Guide

This section addresses the most common issues encountered during reactions with BBDSC. We will diagnose the problem, explore the underlying chemical principles, and provide a systematic approach to resolution.

Issue 1: Low or No Yield of the Desired Product

Q: My reaction has resulted in a very low yield, or I've only recovered starting materials and a water-soluble byproduct. What went wrong?

A: This is the most frequent challenge and almost always points to the premature decomposition of the BBDSC reagent, primarily through hydrolysis. Sulfonyl chlorides are highly susceptible to reaction with water, which converts them into the corresponding sulfonic acids.[2][3][4] The resulting 4,4'-biphenyldisulfonic acid is unreactive towards amines and will be lost during an aqueous workup, leading to a dramatic decrease in yield.

  • Verify the Integrity of Your Reagents and Solvents:

    • The Culprit: Trace amounts of water in your amine, base, or solvent are the most likely cause.

    • The Solution: Employ rigorous anhydrous techniques. All solvents must be of anhydrous grade or freshly dried. Ensure your amine and any base used (e.g., triethylamine, pyridine) are also free from water.[2][3]

    • Causality: The sulfonyl group's sulfur atom is highly electrophilic. Water acts as a nucleophile, attacking the sulfur and leading to the displacement of the chloride ion. This process is often faster than the desired reaction with a less nucleophilic amine.[5][6]

  • Ensure a Strictly Inert Atmosphere:

    • The Culprit: Atmospheric moisture can be sufficient to hydrolyze a significant portion of your reagent.

    • The Solution: Conduct your reaction under a positive pressure of an inert gas like nitrogen or argon. This involves using oven-dried glassware assembled while hot and cooled under a stream of inert gas, or employing a Schlenk line or glovebox for maximum protection.[2][7]

    • Causality: By displacing air and the moisture it contains, an inert atmosphere physically prevents water molecules from coming into contact with the reactive sulfonyl chloride.

  • Evaluate the Nucleophilicity of the Amine:

    • The Culprit: If hydrolysis has been ruled out, the issue may be the low reactivity of your amine. Electron-deficient amines (e.g., anilines with electron-withdrawing groups) or sterically hindered amines are poor nucleophiles.[3]

    • The Solution: The reaction may require thermal energy. Consider gently heating the reaction mixture (e.g., to 40-50 °C) while carefully monitoring for any signs of decomposition (color change).[3] Alternatively, a stronger, non-nucleophilic base or a different solvent system may be required to facilitate the reaction.

  • Check Stoichiometry and Order of Addition:

    • The Culprit: An incorrect ratio of reactants can lead to incomplete conversion.[3] The order of addition is also critical.

    • The Solution: Typically, equimolar amounts of the amine and BBDSC are used. The base, which neutralizes the HCl byproduct, should be in excess (at least 2.0 equivalents).[3] The recommended procedure is to add the BBDSC solution dropwise to a cooled (0 °C) solution of the amine and base.

    • Causality: The reaction generates one equivalent of HCl for each sulfonyl chloride group that reacts. This acid will protonate the starting amine, rendering it non-nucleophilic and stopping the reaction.[3] A base is required to scavenge this acid. Adding the sulfonyl chloride slowly to the amine/base mixture ensures that the amine is always present in its free, nucleophilic form.

Troubleshooting Workflow for Low Yield

Here is a logical workflow to diagnose the root cause of poor reaction outcomes.

TroubleshootingWorkflow start Low or No Yield Observed check_hydrolysis Was the reaction run under strictly anhydrous conditions? start->check_hydrolysis implement_anhydrous ACTION: Implement rigorous anhydrous protocol. (Oven-dried glassware, anhydrous reagents, inert atmosphere) check_hydrolysis->implement_anhydrous No check_amine Is the amine sterically hindered or electron-deficient? check_hydrolysis->check_amine Yes hydrolysis_yes Yes hydrolysis_no No re_run1 Re-run Experiment implement_anhydrous->re_run1 optimize_conditions ACTION: Increase reaction temperature (e.g., 40-50 °C). Consider a more forcing base or solvent. check_amine->optimize_conditions Yes check_stoichiometry Was stoichiometry correct? (Amine:BBDSC ~1:1, Base >= 2 eq.) Was BBDSC added to the amine? check_amine->check_stoichiometry No amine_yes Yes amine_no No re_run2 Re-run Experiment optimize_conditions->re_run2 correct_stoichiometry ACTION: Adjust stoichiometry and ensure correct order of addition. check_stoichiometry->correct_stoichiometry No further_analysis Consult further literature for specific substrate. check_stoichiometry->further_analysis Yes stoichiometry_yes Yes stoichiometry_no No re_run3 Re-run Experiment correct_stoichiometry->re_run3

Caption: Systematic workflow for troubleshooting low reaction yields.

Part 2: Frequently Asked Questions (FAQs)

Q1: How should I properly store and handle 4,4'-Biphenyldisulfonyl Chloride?

A: BBDSC is a corrosive solid that causes severe skin burns and eye damage and is highly sensitive to moisture.[8]

  • Storage: Store in the original, tightly sealed container in a cool, dry, well-ventilated area under an inert atmosphere (nitrogen or argon is ideal).[1][9][10] It should be kept separate from incompatible materials like strong bases, alcohols, and water.[9][10]

  • Handling: Always handle BBDSC in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11] Avoid creating dust.[8] Use spark-proof tools and avoid all ignition sources.[9]

Q2: What are the best solvents for reactions involving BBDSC?

A: The ideal solvent should be anhydrous and inert to the highly electrophilic sulfonyl chloride.

  • Recommended Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (MeCN) are commonly used. They are good at solubilizing the reactants without reacting themselves.

  • Solvents to Avoid: Protic solvents like water and alcohols will react violently.[9] Aprotic but reactive solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) can also react violently and should be avoided.[9][12]

Q3: How can I monitor the progress of my reaction?

A: Monitoring the reaction is crucial to determine the endpoint and prevent the formation of byproducts from over-heating or extended reaction times.

  • Thin-Layer Chromatography (TLC): This is the quickest method. Spot the reaction mixture against a co-spot of your starting amine. The disappearance of the amine spot and the appearance of a new, typically less polar, product spot indicates progress.

  • High-Performance Liquid Chromatography (HPLC) / Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques provide more quantitative data on the consumption of starting materials and the formation of the product.[7][13][14] They are excellent for identifying byproducts like the sulfonic acid from hydrolysis.

Q4: My final product is impure. What are the best purification strategies?

A: The purification method depends on the nature of the product and impurities.

  • Workup: After quenching the reaction with water, a standard liquid-liquid extraction is performed. Washing the organic layer with dilute acid (e.g., 1M HCl) will remove any excess amine and base. A subsequent wash with a saturated sodium bicarbonate solution can help remove any acidic impurities.[3]

  • Recrystallization: If your product is a solid, recrystallization is often the most effective method for achieving high purity.[7]

  • Column Chromatography: For products that are difficult to crystallize or are oils, silica gel column chromatography is a versatile purification technique.[7][15]

Troubleshooting & Conditions Summary Table
Problem Probable Cause(s) Recommended Solution(s)
Low/No Yield Hydrolysis of BBDSC.[2][4]Use anhydrous solvents/reagents; run under inert atmosphere.[2][3]
Low reactivity of amine.[3]Gently heat the reaction; consider a different base.[3]
Incorrect stoichiometry.[3]Use 1:1 (Amine:BBDSC) and >2 eq. of base.[3]
Multiple Spots on TLC Incomplete reaction.Extend reaction time; monitor by TLC/LC-MS.[7]
Formation of mono-substituted product.Ensure 2 eq. of amine per 1 eq. of BBDSC if full substitution is desired.
Side reactions (e.g., sulfone formation).[4]Re-evaluate reaction temperature and conditions.
Product Fails to Solidify Residual solvent or oily impurities.Purify via column chromatography; ensure product is fully dry under high vacuum.
Reaction Turns Dark Decomposition.Run the reaction at a lower temperature; check for incompatible solvents.[2]

Part 3: Experimental Protocols

These protocols provide a validated starting point for your experiments. They should be adapted based on the specific reactivity of your substrates.

Protocol 1: General Synthesis of a Disulfonamide

This protocol details the reaction of BBDSC with two equivalents of a primary or secondary amine.

  • Apparatus Setup: Assemble a flame- or oven-dried round-bottom flask, equipped with a magnetic stir bar and a nitrogen/argon inlet.

  • Reagent Preparation: In the flask, dissolve the amine (2.0 eq.) and triethylamine (2.2 - 3.0 eq.) in anhydrous dichloromethane (DCM).

  • Reaction Initiation: Cool the stirred amine solution to 0 °C using an ice bath.

  • Substrate Addition: In a separate dry flask, dissolve 4,4'-Biphenyldisulfonyl Chloride (1.0 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-30 minutes.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction's progress periodically by TLC or LC-MS.[3]

  • Workup and Quenching: Once the reaction is complete, quench by adding deionized water. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Separate the layers. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by recrystallization or column chromatography as needed.[7]

General Reaction and Hydrolysis Pathway

The following diagram illustrates the desired reaction pathway versus the competing hydrolysis side reaction.

ReactionPathway BBDSC 4,4'-Biphenyldisulfonyl Chloride (BBDSC) Product Desired Disulfonamide Product BBDSC->Product Desired Reaction (Nucleophilic Substitution) Byproduct Biphenyl-4,4'-disulfonic Acid (Unreactive Byproduct) BBDSC->Byproduct Side Reaction (Hydrolysis) Amine R₂NH (Amine) + Base Amine->Product Water H₂O (Water) Water->Byproduct

Caption: Desired reaction pathway vs. undesired hydrolysis.

Part 4: References

  • Ivanov, S. N., Gnedin, B. G., & Kislov, V. V. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in SAN-Hydrolysis of 4-Nitrobenzenesulfonyl. Russian Journal of Organic Chemistry, 40(5), 733-739. Retrieved March 29, 2026, from [Link]

  • Rogerson, J. E., & Grout, R. J. (1970). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 11, 2067-2071. Retrieved March 29, 2026, from [Link]

  • King, J. F., & Lee, T. W. S. (1971). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 93(11), 2704-2708. Retrieved March 29, 2026, from [Link]

  • Robertson, R. E., & Laughton, P. M. (1971). Sulfonyl Chloride Kinetics. Part II. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(9), 1441-1449. Retrieved March 29, 2026, from [Link]

  • LookChem. (n.d.). Cas 3406-84-6, 4,4'-BIPHENYLDISULFONYL CHLORIDE. Retrieved March 29, 2026, from [Link]

  • Sinochem Nanjing Corporation. (n.d.). 4-Biphenylsulfonyl Chloride. Retrieved March 29, 2026, from [Link]

  • University of Windsor. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Scholarship at UWindsor. Retrieved March 29, 2026, from [Link]

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: Biphenyl-4-sulfonyl chloride. Retrieved March 29, 2026, from [Link]

  • Pu, X., et al. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 59(34), 14329-14334. Retrieved March 29, 2026, from [Link]

  • Zhong, Y. W., et al. (2007). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Organic Letters, 9(12), 2341-2344. Retrieved March 29, 2026, from [Link]

  • Das, B., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 193-214. Retrieved March 29, 2026, from [Link]

  • Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved March 29, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of sulfonamides. Retrieved March 29, 2026, from [Link]

  • Nacsa, E. D., & Lambert, T. H. (n.d.). Supporting Information: Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University. Retrieved March 29, 2026, from [Link]

  • Foley, D. P., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 27(6), 1085-1096. Retrieved March 29, 2026, from [Link]

  • Google Patents. (n.d.). US3639469A - Process for the production of 4 4'-biphenyl disulfonyl chloride. Retrieved March 29, 2026, from

  • Google Patents. (n.d.). JPH04202158A - Purification of 4,4'-biphenyldicarboxylic acid. Retrieved March 29, 2026, from

  • New Jersey Department of Health. (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. Retrieved March 29, 2026, from [Link]

  • Agilent Technologies. (n.d.). Online LC Reaction Monitoring of Radical Bromination of an Aromatic Sulfonyl Chloride. Retrieved March 29, 2026, from [Link]

  • NIST. (n.d.). [1,1'-Biphenyl]-4,4'-disulfonyl dichloride. NIST Chemistry WebBook. Retrieved March 29, 2026, from [Link]

  • ChemRxiv. (2022). Rapid and scalable halosulfonylation of strain-release reagents. Retrieved March 29, 2026, from [Link]

  • Bentley, T. W., & Jones, R. O. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Molecules, 13(5), 1145–1158. Retrieved March 29, 2026, from [Link]

  • Beilstein-Institut. (2017). NMR reaction monitoring in flow synthesis. Beilstein Journal of Organic Chemistry, 13, 285-298. Retrieved March 29, 2026, from [Link]

Sources

Optimization

Technical Support Center: Improving the Solubility of Polymers Derived from 4,4'-Biphenyldisulfonyl Chloride

Welcome to the technical support center dedicated to polymers synthesized from 4,4'-biphenyldisulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and reso...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to polymers synthesized from 4,4'-biphenyldisulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during experimental work. Here, we provide in-depth troubleshooting guides, detailed protocols, and frequently asked questions to support your research and development efforts.

Introduction: The Challenge of Biphenyl-Based Polysulfones

Polymers derived from 4,4'-biphenyldisulfonyl chloride belong to the poly(aryl ether sulfone) (PAES) family, a class of high-performance thermoplastics. These materials are prized for their exceptional thermal stability, chemical resistance, and mechanical strength, owing to their rigid aromatic backbones and the strong electron-withdrawing nature of the sulfone groups.[1][2] However, these same structural features—specifically the rigid biphenyl unit and strong intermolecular dipole-dipole interactions—are the primary cause of their limited solubility in common organic solvents, posing a significant hurdle for processing, characterization, and application development.[1][2]

This guide offers a systematic approach to overcoming these solubility issues, focusing on both practical solvent selection and strategic chemical modification.

Frequently Asked Questions (FAQs)

Q1: Why is my polymer derived from 4,4'-biphenyldisulfonyl chloride insoluble in standard solvents like THF or Chloroform? A1: The insolubility stems from the polymer's inherent chemical structure. The combination of rigid aromatic rings (biphenyl) and highly polar sulfone (SO₂) groups creates strong intermolecular forces and efficient chain packing.[1] This results in a high cohesive energy density that many common, less-polar solvents cannot overcome. Furthermore, as the molecular weight of a polymer increases, its solubility generally decreases.[3] These polymers typically require highly polar, aprotic solvents for dissolution.[2]

Q2: What are the best initial solvents to try for dissolving these polymers? A2: For unmodified polysulfones, the most effective solvents are polar aprotic solvents. The recommended starting points are:

  • N-Methyl-2-pyrrolidone (NMP)[4][5][6]

  • N,N-Dimethylacetamide (DMAc)[4][5][7]

  • Dimethyl Sulfoxide (DMSO)[4][5][8]

  • N,N-Dimethylformamide (DMF)[5][7]

These solvents have strong dipole moments that can effectively interact with and solvate the polar sulfone linkages in the polymer backbone.[4][5]

Q3: What is sulfonation, and how does it improve the solubility of these polymers? A3: Sulfonation is a chemical modification process that introduces sulfonic acid groups (–SO₃H) onto the aromatic rings of the polymer backbone.[9][10] This modification drastically increases the polymer's polarity and hydrophilicity.[11][12] The highly polar sulfonic acid groups readily interact with polar solvents, disrupting the strong inter-chain packing and leading to significantly improved solubility in solvents like DMAc, NMP, and DMSO.[7]

Q4: Can I improve solubility without chemically modifying the polymer? A4: Yes, to a certain extent. Physical methods can be employed before resorting to chemical modification. These include:

  • Heating: Gently heating the polymer-solvent mixture increases the kinetic energy, which can help overcome intermolecular forces and promote dissolution.[3]

  • Ultrasonication: Using an ultrasonic bath can help break apart polymer aggregates and accelerate the solvent penetration process.

  • Lowering Polymer Concentration: Preparing more dilute solutions can prevent the polymer from exceeding its solubility limit.[13]

  • Using Solvent Blends: In some cases, a carefully selected mixture of solvents can provide better solubility than a single solvent.

Troubleshooting Guide: A Systematic Approach to Solubility Issues

If you are facing solubility challenges, follow this systematic workflow to diagnose the cause and implement the most effective solution.

G cluster_start cluster_physical Level 1: Physical Interventions cluster_chemical Level 2: Chemical Modification cluster_end start Polymer Insoluble in Standard Aprotic Solvent (e.g., NMP, DMAc)? check_purity Verify Polymer Dryness & Solvent Purity start->check_purity Yes solved Problem Solved: Polymer is Soluble start->solved No heating Apply Gentle Heating (e.g., 50-80°C) check_purity->heating Purity Confirmed sonication Use Ultrasonication heating->sonication Still Insoluble concentration Lower Polymer Concentration sonication->concentration Still Insoluble sulfonation Perform Post-Polymerization Sulfonation (See Protocol 2) concentration->sulfonation Still Insoluble Proceed to modify copolymerization Re-synthesize with Flexible/Bulky Co-monomers sulfonation->copolymerization If DS control is difficult or properties are compromised sulfonation->solved Success copolymerization->solved

Sources

Troubleshooting

Technical Support Center: Overcoming Low Yields in Bis-Sulfonamide Synthesis with 4,4'-Biphenyldisulfonyl Chloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter bottlenecks when working with bifunctional electro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter bottlenecks when working with bifunctional electrophiles.

Synthesizing bis-sulfonamides using 4,4'-Biphenyldisulfonyl Chloride (BPDSC) presents unique challenges. Because BPDSC possesses two reactive sulfonyl chloride centers, the statistical probability of side reactions—namely hydrolysis and mono-substitution—is exponentially higher than in standard mono-sulfonylation workflows. This guide is designed to move beyond basic protocols, providing you with the causality behind experimental choices and self-validating systems to ensure high-yield, reproducible results.

Diagnostic Workflow for Low Yields

Before adjusting your protocol, you must identify the chemical dead-end your reaction is falling into. Use the decision tree below to diagnose your specific failure mode based on LC-MS or NMR analysis of your crude mixture.

DiagnosticWorkflow A Low Yield of Bis-Sulfonamide B Analyze Crude by LC-MS / NMR A->B C Identify Major Byproduct B->C D Biphenyldisulfonic Acid (Hydrolysis) C->D Mass +36 (2x OH) E Mono-Sulfonamide (Incomplete Reaction) C->E Mass + Amine F Unreacted BPDSC (Poor Reactivity) C->F Mass of SM G Action: Dry Solvents, Use Argon, Check Base Moisture D->G H Action: Increase Amine Eq., Optimize Solvent (THF/DCM) E->H I Action: Add DMAP Catalyst, Warm to RT F->I

Caption: Diagnostic decision tree for troubleshooting BPDSC sulfonamide synthesis failures.

Troubleshooting Guides & FAQs

Q1: Why is my reaction yielding mostly 4,4'-biphenyldisulfonic acid instead of the desired bis-sulfonamide?

The Causality: You are observing hydrolysis outcompeting aminolysis. BPDSC decomposes rapidly in contact with water[1]. The formation of sulfonic acid is a clear indication that water is acting as a competing nucleophile, destroying the sulfonyl chloride before your amine can react[2]. The Solution: Strict anhydrous conditions are non-negotiable. Ensure your glassware is flame-dried. More importantly, check your base; triethylamine (TEA) is highly hygroscopic and often introduces trace water into the system. Switch to freshly distilled N,N-Diisopropylethylamine (DIPEA) and run the reaction under an argon atmosphere.

Q2: I am getting a mixture of mono-substituted sulfonamide and unreacted BPDSC. How do I drive it to the bis-product?

The Causality: This is a kinetic issue caused by either steric hindrance of your amine or poor electrophilicity of the sulfonyl chloride in your chosen solvent. Once the first sulfonamide forms, the solubility and electronic profile of the intermediate change, often slowing down the second substitution. The Solution: Implement nucleophilic catalysis. The addition of 4-Dimethylaminopyridine (DMAP) is highly recommended. DMAP is a superior nucleophilic catalyst that attacks the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium intermediate[3]. This intermediate is significantly more electrophilic than the bare sulfonyl chloride, lowering the activation energy required for the amine to attack and driving the reaction to complete bis-substitution.

Q3: BPDSC has terrible solubility in my organic solvent. Can I use biphasic Schotten-Baumann conditions to force the reaction?

The Causality: BPDSC is a crystalline solid that is insoluble in water and poorly soluble in cold aliphatic solvents[1]. While Schotten-Baumann conditions (using aqueous NaOH or Na₂CO₃ alongside an organic solvent like 2-MeTHF) are excellent for continuous processing of highly reactive amines[4], they are risky for BPDSC. If your amine is sluggish, the aqueous base will hydrolyze the BPDSC faster than the amine can react. The Solution: If you must use Schotten-Baumann conditions, use a biphasic mixture of Dichloromethane (DCM) and saturated aqueous NaHCO₃ with vigorous stirring (>800 rpm) to maximize interfacial surface area. However, for maximum yield with BPDSC, we strongly recommend a homogenous anhydrous system using Tetrahydrofuran (THF) or DCM, where BPDSC exhibits moderate to good solubility.

Quantitative Data: Condition Optimization

The following table summarizes the expected outcomes when optimizing the synthesis of bis-sulfonamides from BPDSC, demonstrating why anhydrous, DMAP-catalyzed conditions are the gold standard.

Solvent SystemBase (Equiv.)CatalystTemp (°C)Expected Yield (Bis)Major Byproduct / Issue
Aqueous / Toluene (Schotten-Baumann)NaOH (4.0)None0 to RT< 30%Biphenyldisulfonic acid (Hydrolysis)[4]
Anhydrous DCMTEA (4.0)None0 to RT45 - 55%Mono-sulfonamide (Incomplete)
Anhydrous THFDIPEA (4.0)None60 (Reflux)60 - 70%Degradation products (Thermal)
Anhydrous DCM DIPEA (4.0) DMAP (0.2) 0 to RT > 85% None (Clean conversion) [3]

Mechanistic Pathway: Catalysis vs. Hydrolysis

Understanding the mechanism is critical to controlling the outcome. The diagram below illustrates how DMAP accelerates the desired pathway, effectively outcompeting the undesired hydrolysis route.

Mechanism BPDSC BPDSC (Sulfonyl Chloride) Intermediate N-Sulfonylpyridinium Intermediate BPDSC->Intermediate + DMAP (Fast) Hydrolysis Sulfonic Acid (Dead-End) BPDSC->Hydrolysis + H2O (Competing) DMAP DMAP Catalyst Intermediate->DMAP Regenerated Product Bis-Sulfonamide (Target Product) Intermediate->Product + Amine (Base: DIPEA) Amine Amine (R-NH2) Water H2O (Moisture)

Caption: DMAP-catalyzed sulfonylation mechanism versus the competing hydrolysis pathway.

Validated Step-by-Step Protocol: Anhydrous Bis-Sulfonylation

This protocol is designed as a self-validating system . By incorporating specific analytical checks, you ensure that any failure is caught before proceeding to the next step.

Reagents Required:

  • 4,4'-Biphenyldisulfonyl Chloride (1.0 equiv)

  • Primary or Secondary Amine (2.5 - 3.0 equiv)

  • DIPEA (Anhydrous, 4.0 equiv)

  • DMAP (0.2 equiv)

  • Anhydrous DCM (10 mL per mmol of BPDSC)

Step 1: System Preparation & Dehydration

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with Argon for 10 minutes.

  • Dissolve the amine (2.5 equiv), DIPEA (4.0 equiv), and DMAP (0.2 equiv) in anhydrous DCM.

  • Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Cooling prevents exothermic degradation and minimizes the kinetic rate of any trace moisture reacting with the sulfonyl chloride.

Step 2: Electrophile Addition

  • In a separate dry vial, dissolve BPDSC (1.0 equiv) in a minimum volume of anhydrous DCM. If BPDSC does not fully dissolve, it can be added as a suspension.

  • Add the BPDSC solution/suspension dropwise to the cooled amine mixture over 15–30 minutes[2].

Step 3: Reaction & Self-Validation

  • Allow the reaction to slowly warm to room temperature and stir for 4–12 hours.

  • Self-Validation Check: After 4 hours, take a 10 µL aliquot and quench it in 1 mL of Methanol. Analyze via LC-MS.

    • If you see the methyl sulfonate ester: Unreacted BPDSC is still present. Continue stirring.

    • If you see sulfonic acid: Moisture has breached your system. The reaction has stalled.

    • If you see only the bis-sulfonamide: The reaction is complete.

Step 4: Quench and Workup

  • Quench the reaction by adding an equal volume of saturated aqueous NaHCO₃.

  • Transfer to a separatory funnel, extract the aqueous layer 2x with DCM.

  • Wash the combined organic layers sequentially with 1M HCl (to remove DMAP, DIPEA, and unreacted amine) and brine[2].

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via recrystallization or silica gel chromatography.

References

  • Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide ACS Publications[Link]

  • Cas 3406-84-6, 4,4'-BIPHENYLDISULFONYL CHLORIDE LookChem[Link]

Sources

Optimization

Best practices for storage and handling of 4,4'-Biphenyldisulfonyl Chloride to prevent decomposition

As a highly reactive bifunctional electrophile, 4,4'-Biphenyldisulfonyl Chloride (CAS: 3406-84-6) is a critical building block in drug development and materials science. However, its dual sulfonyl chloride groups make it...

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Author: BenchChem Technical Support Team. Date: April 2026

As a highly reactive bifunctional electrophile, 4,4'-Biphenyldisulfonyl Chloride (CAS: 3406-84-6) is a critical building block in drug development and materials science. However, its dual sulfonyl chloride groups make it exceptionally sensitive to moisture, thermal stress, and nucleophilic degradation. This guide synthesizes field-proven methodologies and mechanistic insights to ensure reagent integrity and reproducible experimental outcomes.

Mechanistic Overview of Decomposition Pathways

Understanding how the reagent degrades is the first step in preventing it. The S-Cl bond is highly susceptible to nucleophilic attack and homolytic cleavage.

G A 4,4'-Biphenyldisulfonyl Chloride B1 Atmospheric Moisture (H2O) A->B1 B2 Elevated Temperatures (>30°C) A->B2 B3 Nucleophilic Solvents A->B3 C1 Hydrolysis Pathway B1->C1 C2 Thermal/Radical Cleavage B2->C2 C3 Nucleophilic Substitution B3->C3 D1 Biphenyldisulfonic Acid + HCl Gas C1->D1 D2 SO2 Gas + Radical Byproducts C2->D2 D3 Unintended Esters/Amides + HCl C3->D3

Fig 1: Primary decomposition pathways of 4,4'-Biphenyldisulfonyl Chloride.

Quantitative Storage Parameters

To maximize shelf-life, storage conditions must strictly inhibit the pathways outlined above. Below is a summary of the optimal storage parameters based on1 [1].

ParameterRecommended SpecificationMechanistic Rationale
Temperature 4°C to <15°CSuppresses thermal homolytic cleavage of the S-Cl bond, preventing radical-mediated degradation.
Atmosphere 100% Argon or NitrogenDisplaces atmospheric moisture, completely halting the hydrolysis pathway.
Container Tightly sealed, corrosion-resistantContains potential HCl/SO2 off-gassing while preventing external moisture ingress.
Light Exposure Dark / Opaque storagePrevents UV-induced photolytic decomposition of the sulfonyl chloride groups.

Troubleshooting FAQs

Q: I opened my storage bottle and found a white, insoluble powder instead of crystalline material. What happened? A: Your reagent has undergone hydrolysis . When 4,4'-Biphenyldisulfonyl Chloride is exposed to atmospheric moisture, water acts as a nucleophile, attacking the electrophilic sulfur center and displacing the chloride ion. This converts the sulfonyl chloride into 4,4'-biphenyldisulfonic acid. Because sulfonic acids are highly polar and form strong intermolecular hydrogen bonds, they precipitate out of non-polar organic solvents as a white, insoluble powder.2 [2] emphasize that minimizing water content is the single most critical factor in preventing this.

Q: When I opened the reagent bottle, I heard a distinct "hiss" and noticed pressure buildup. Is this dangerous? A: Yes, this is a significant safety and quality indicator. The "hiss" is caused by the release of Hydrogen Chloride (HCl) gas and potentially Sulfur Dioxide (SO2) . As noted in 3 [3], hydrolysis liberates corrosive HCl gas. If the container was sealed while containing trace moisture, the gas pressurizes the vessel. Always open old or improperly stored bottles in a fume hood with proper PPE (face shield, heavy gloves).

Q: How can I validate the integrity of my 4,4'-Biphenyldisulfonyl Chloride before starting a critical synthesis? A: Implement a Self-Validating Solubility Test . Before committing your reagent to a complex reaction:

  • Transfer 10 mg of the reagent into a dry vial under argon.

  • Add 1 mL of strictly anhydrous Dichloromethane (DCM) or Toluene.

  • Causality Check: Pure 4,4'-Biphenyldisulfonyl Chloride will dissolve completely, yielding a clear solution. If a cloudy suspension or white precipitate remains, it confirms the presence of the hydrolyzed sulfonic acid byproduct. Discard or recrystallize the batch.

Standard Operating Procedure: Anhydrous Handling & Reaction Setup

To guarantee reproducibility, handling must be treated as a continuous, unbroken chain of inert conditions.

G S1 1. Glassware Prep Oven dry >100°C S2 2. Atmosphere Argon/N2 Purge S1->S2 S3 3. Reagent Transfer Glovebox/Schlenk S2->S3 S4 4. Reaction Anhydrous Solvent, <30°C S3->S4 S5 5. Work-up Cold Aqueous Extraction S4->S5

Fig 2: Unbroken anhydrous workflow for sulfonyl chloride reactions.

Step-by-Step Methodology
  • Glassware Preparation: Bake all reaction flasks, stir bars, and syringes in an oven at >100°C for a minimum of 4 hours. Rationale: Surface-bound water on glassware is sufficient to hydrolyze milligram-scale reactions.

  • Atmospheric Purging: Assemble the hot glassware and immediately attach it to a Schlenk line. Perform three vacuum-argon cycles while the glassware cools.

  • Reagent Transfer (The Critical Vulnerability):

    • For pristine handling: Transfer the 4,4'-Biphenyldisulfonyl Chloride inside an argon-filled glovebox.

    • For benchtop handling: Use a positive pressure of argon flow when opening the reagent bottle. Weigh the solid rapidly and transfer it to the purged flask. Immediately backfill the storage bottle with argon before sealing it with Parafilm. 4 [4] recommend returning the sealed bottle to a 4°C desiccator immediately.

  • Solvent Addition: Introduce freshly distilled, anhydrous solvents (e.g., DCM, THF) via a dry syringe. Ensure amine bases (like triethylamine or DIPEA) are also dried over molecular sieves.

  • Temperature Control: Maintain the reaction temperature below 30°C (ideally 0°C to room temperature). Rationale: Elevated temperatures accelerate radical decomposition and side reactions with the solvent.

  • Aqueous Work-up (Self-Validating Quench): If an aqueous work-up is required, use ice-cold water or brine. Extract the product into the organic phase as rapidly as possible. Rationale: The target sulfonamide/sulfonate ester is generally stable, but any unreacted sulfonyl chloride will rapidly hydrolyze in warm water, complicating purification.

References

  • Tokyo Chemical Industry (TCI). "4,4'-Biphenyldisulfonyl Chloride | 3406-84-6 Specifications and Safety." TCI Chemicals.
  • BenchChem. "Preventing decomposition of sulfonyl chloride during reaction." BenchChem Tech Support.
  • NOAA CAMEO Chemicals. "Methanesulfonyl chloride - Reactive Hazard Profile." NOAA.
  • ChemScene. "3406-84-6 | 4,4'-Biphenyldisulfonyl Chloride Storage Guidelines." ChemScene.

Sources

Troubleshooting

Strategies to control the degree of crosslinking with 4,4'-Biphenyldisulfonyl Chloride

Welcome to the technical support guide for 4,4'-Biphenyldisulfonyl Chloride (BBSC). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights int...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 4,4'-Biphenyldisulfonyl Chloride (BBSC). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into controlling the degree of crosslinking with this versatile bifunctional reagent. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your success in creating precisely tailored crosslinked networks.

Introduction to 4,4'-Biphenyldisulfonyl Chloride (BBSC)

4,4'-Biphenyldisulfonyl Chloride is a rigid, aromatic crosslinking agent. Its two sulfonyl chloride (-SO₂Cl) groups are highly electrophilic and react readily with nucleophilic functional groups on polymer chains, such as primary amines (-NH₂) and hydroxyls (-OH), to form stable sulfonamide or sulfonate ester linkages, respectively.[1][2] The rigid biphenyl core imparts thermal stability and mechanical strength to the resulting polymer network, while the degree of crosslinking dictates critical material properties like swelling behavior, elasticity, and solubility.[3][4]

The fundamental reaction is a nucleophilic substitution at the sulfur center. Precise control over this reaction is paramount to achieving the desired material characteristics.

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow Start Identify Problem Problem1 Inconsistent or Low Crosslinking Start->Problem1 Problem2 Excessive Crosslinking (Premature Gelation) Start->Problem2 Problem3 Poor Product Solubility/Handling Start->Problem3 Cause1a Moisture Contamination (Hydrolysis) Problem1->Cause1a Cause1b Incorrect Stoichiometry (Too little BBSC) Problem1->Cause1b Cause1c Suboptimal Conditions (Temp, Time, Mixing) Problem1->Cause1c Cause2a High Reactant Concentration Problem2->Cause2a Cause2b Incorrect Stoichiometry (Too much BBSC) Problem2->Cause2b Cause2c Rapid Reagent Addition or High Temperature Problem2->Cause2c Problem3->Problem2 Often caused by... Solution1a Use Anhydrous Solvents & Inert Atmosphere Cause1a->Solution1a Solution1b Recalculate & Verify Molar Ratios Cause1b->Solution1b Solution1c Systematically Optimize Reaction Parameters Cause1c->Solution1c Solution2a Decrease Concentrations (Work in Dilution) Cause2a->Solution2a Solution2b Recalculate & Verify Molar Ratios Cause2b->Solution2b Solution2c Use Slow, Dropwise Addition & Lower Temperature Cause2c->Solution2c

Figure 2: Troubleshooting Workflow. A logical guide to diagnosing and solving common crosslinking issues.

Problem: Inconsistent or Low Degree of Crosslinking

Symptoms: The final material is weaker, swells excessively, or has lower viscosity than expected. The results are not reproducible between batches.

Possible Causes & Solutions:

  • Cause 1: Hydrolysis of BBSC. Sulfonyl chlorides are highly susceptible to hydrolysis by trace amounts of water, which converts the reactive -SO₂Cl group into an inert sulfonic acid (-SO₃H). [5] * Solution: This is the most common cause of failure. Always use anhydrous solvents (freshly distilled or from a sealed bottle over molecular sieves). Dry all glassware thoroughly in an oven before use. Conduct the reaction under an inert atmosphere (e.g., dry nitrogen or argon) to exclude atmospheric moisture. [5]

  • Cause 2: Incorrect Stoichiometry. An insufficient amount of BBSC relative to the polymer's reactive groups will naturally lead to a lower crosslinking density. [6] * Solution: Carefully calculate the molar ratio of BBSC's sulfonyl chloride groups to the polymer's nucleophilic groups. Remember that BBSC has two reactive sites. For example, to target 50% crosslinking of available amine groups, the molar ratio of BBSC to amine groups should be 0.25:1 (or a 1:2 ratio of -SO₂Cl groups to -NH₂ groups). Double-check all calculations and weigh reagents accurately.

  • Cause 3: Suboptimal Reaction Conditions. The reaction may be too slow or incomplete.

    • Solution:

      • Temperature: Gently warming the reaction (e.g., to 40-60 °C) can increase the reaction rate, but must be balanced against the risk of side reactions or premature gelation. [7] * Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress if possible (e.g., via titration of the HCl byproduct or spectroscopic methods).

      • Mixing: Ensure homogenous mixing, especially during the addition of BBSC, to prevent localized areas of high crosslinker concentration.

Problem: Uncontrolled/Excessive Crosslinking (Premature Gelation)

Symptoms: The solution gels almost instantly upon adding the crosslinker, or much faster than intended, leading to an inhomogeneous, brittle material that is difficult to process.

Possible Causes & Solutions:

  • Cause 1: Reactant Concentrations are Too High. High concentrations increase the probability of intermolecular reactions, leading to rapid network formation.

    • Solution: Perform the reaction at a higher dilution. Reducing the concentration of both the polymer and the crosslinker will slow down the overall rate of crosslinking, giving you more control.

  • Cause 2: Rapid Addition of Crosslinker. Adding the BBSC solution all at once creates a localized high concentration, initiating rapid and uncontrolled crosslinking.

    • Solution: Dissolve the BBSC in an anhydrous solvent and add it dropwise to the stirring polymer solution over an extended period (e.g., 30-60 minutes). This maintains a low, steady concentration of the crosslinker and promotes more uniform network formation.

  • Cause 3: Reaction Temperature is Too High. As with any chemical reaction, higher temperatures significantly increase the rate. [8][9] * Solution: Conduct the reaction at a lower temperature. Starting at 0 °C (ice bath) and allowing the mixture to slowly warm to room temperature is a common and effective strategy for controlling highly reactive systems. [1][5]

Frequently Asked Questions (FAQs)

Q1: How does stoichiometry fundamentally control crosslinking density?

A: Stoichiometry is the most critical parameter for controlling the final network structure. The crosslinking density is directly proportional to the molar ratio of the crosslinker's functional groups to the polymer's reactive sites.

  • Sub-stoichiometric (R < 1): When the ratio of -SO₂Cl groups to polymer functional groups (e.g., -NH₂) is less than 1, you will have incomplete crosslinking. This results in a network with many unreacted polymer functional groups and "dangling chains," where a BBSC molecule has reacted at only one of its two ends. [10][11]This typically leads to a softer, more soluble, or more swellable material.

  • Stoichiometric (R = 1): A 1:1 ratio of reactive groups aims for the highest possible crosslinking density, theoretically consuming all available functional groups to form a single, densely connected network. [12][13]This usually results in the material having maximum stiffness and minimal swelling.

  • Off-stoichiometric (R > 1): Using an excess of BBSC can also lead to a lower effective crosslinking density. Many BBSC molecules will react at only one end, "capping" the polymer chains with unreacted -SO₂Cl groups (which will likely hydrolyze during workup). This can also lead to an increase in dangling chains and a less perfect network. [14] Table 1: Effect of Key Parameters on Crosslinking

    Parameter Action Effect on Crosslinking Rate Effect on Final Crosslinking Density Expert Insight
    Stoichiometry Increase BBSC ratio towards 1 Increases Increases (up to R=1) The most direct and powerful control method. [10][13]
    Concentration Increase polymer/BBSC conc. Increases significantly Can become less uniform Use dilution to gain kinetic control over the reaction.
    Temperature Increase temperature Increases May decrease if side-reactions occur Lower temperatures (0 °C to RT) offer better control. [5]
    Addition Rate Add BBSC quickly Increases locally Leads to heterogeneity Slow, dropwise addition is critical for uniform networks.

    | Acid Scavenger | Add a non-nucleophilic base | Can increase effective rate | Ensures reaction goes to completion | Essential for reactions with amines to prevent protonation. |

Q2: What is an acid scavenger and why is it essential?

A: The reaction between a sulfonyl chloride and a nucleophile like a primary amine produces one equivalent of hydrochloric acid (HCl) for each sulfonyl group reacted (see Figure 1). Amines are basic and will react with this generated HCl to form an ammonium salt (R-NH₃⁺Cl⁻). This protonated amine is no longer nucleophilic and cannot react with the sulfonyl chloride. [1] An acid scavenger is a non-nucleophilic base, such as triethylamine (TEA) or pyridine, that is added to the reaction mixture. Its sole purpose is to neutralize the HCl as it is formed, preventing the deactivation of your polymer's reactive amine sites. Without an acid scavenger, the reaction will be self-limiting and will stop once a significant portion of the amine groups have been protonated, resulting in a much lower degree of crosslinking than intended.

Q3: What solvents are appropriate for BBSC crosslinking reactions?

A: The ideal solvent must meet several criteria:

  • Inert: It must not react with sulfonyl chlorides. This rules out all protic solvents like water and alcohols.

  • Anhydrous: It must be free of water to prevent hydrolysis of BBSC. [5]3. Good Solubility: It must be able to dissolve both the polymer and the BBSC crosslinker to ensure a homogeneous reaction.

Commonly used and recommended solvents are anhydrous polar aprotic solvents.

Table 2: Recommended Solvents for BBSC Crosslinking

Solvent Abbreviation Boiling Point (°C) Notes
N,N-Dimethylformamide DMF 153 Excellent dissolving power for many polymers.
N,N-Dimethylacetamide DMAc 165 Similar to DMF, slightly higher boiling point.
N-Methyl-2-pyrrolidone NMP 202 Very strong solvent, useful for poorly soluble polymers.

| Tetrahydrofuran | THF | 66 | Good general-purpose solvent, lower boiling point. [2]|

Standard Experimental Protocol: Crosslinking a Polyamine

This protocol provides a general methodology. Specific quantities, times, and temperatures should be optimized for your particular polymer system.

1. Materials & Preparation:

  • Polymer containing primary amine groups

  • 4,4'-Biphenyldisulfonyl Chloride (BBSC)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA), freshly distilled

  • Nitrogen or Argon gas supply

  • Oven-dried glassware (round-bottom flask, dropping funnel, condenser)

2. Reaction Setup:

  • Assemble the glassware and flame-dry under vacuum or dry in an oven at >120 °C for several hours. Cool under a stream of inert gas.

  • Dissolve the polymer in anhydrous DMF in the round-bottom flask to achieve the desired concentration (e.g., 5-10% w/v).

  • Add triethylamine to the polymer solution. A molar equivalent of 2.2 moles of TEA for every 1 mole of BBSC is recommended to scavenge the HCl produced.

  • In a separate flask, prepare a solution of BBSC in anhydrous DMF.

3. Crosslinking Procedure:

  • Place the polymer solution under a positive pressure of inert gas and begin stirring.

  • If temperature control is needed, place the flask in an ice bath (0 °C).

  • Transfer the BBSC solution to the dropping funnel.

  • Add the BBSC solution dropwise to the rapidly stirring polymer solution over a period of 30-60 minutes.

  • After the addition is complete, allow the reaction to stir at 0 °C for another hour, then let it warm to room temperature and stir for 12-24 hours to ensure complete reaction.

4. Work-up and Isolation:

  • Quench the reaction by slowly adding a small amount of water or methanol to react with any remaining sulfonyl chloride groups.

  • Precipitate the crosslinked polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., water, methanol, or isopropanol).

  • Collect the precipitated product by filtration.

  • Wash the product thoroughly with the non-solvent to remove unreacted reagents, TEA-hydrochloride salt, and DMF.

  • Dry the final crosslinked polymer in a vacuum oven at an appropriate temperature.

References

  • Effect of stoichiometry on crosslinked epoxy resin characteristics: structural heterogeneities, topological defects, properties, free volume and segmental mobility. ResearchGate. Available at: [Link]

  • Robertson, R. E., & Laughton, P. M. (1971). Sulfonyl Chloride Kinetics. Part III. Nucleophilic Interaction on the Transition State for 4-X-Benzenesulfonyl. Canadian Journal of Chemistry, 49(9), 1451-1455.
  • Off-stoichiometry effect on the physical properties of epoxy resins. Polymer Journal. Available at: [Link]

  • Stoichiometric effects on bulk stress relaxation to enhance reprocessability in covalent adaptable networks. Polymer Chemistry. Available at: [Link]

  • Effect of the stoichiometric ratio on the crosslinked network structure and cryogenic properties of epoxy resins cured at low temperature. Cryogenics. Available at: [Link]

  • Drabowicz, J., Dudziński, B., & Mikołajczyk, J. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(6), 1428.
  • King, J. F., et al. (1994). Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. Pure and Applied Chemistry, 66(8), 1577-1584.
  • Aspects Of Reactions Of Sulfonyl Compounds With Nucleophiles. ProQuest. Available at: [Link]

  • V. G, S., & P. K, S. (2022). Effect of stoichiometry on crosslinked epoxy resin characteristics: structural heterogeneities, topological defects, properties, free volume and segmental mobility.
  • Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. ResearchGate. Available at: [Link]

  • p-TOLUENESULFINYL CHLORIDE. Organic Syntheses. Available at: [Link]

  • Tuning of crosslinking degree via equilibrium control in the nitroxide exchange reaction. ResearchGate. Available at: [Link]

  • How Does Cross-Linking Occur in Polymers?. E-BEAM Services, Inc.. Available at: [Link]

  • Plevoets, M., et al. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society, 141(14), 5993-5999.
  • TROUBLESHOOTING POLYMERIZATIONS. University of Waterloo. Available at: [Link]

  • Sirk, T. W., & Khajehpour, M. (2011). Cross-Linking of Polymers: Kinetics and Transport Phenomena. Industrial & Engineering Chemistry Research, 50(2), 701-712.
  • Bentley, T. W., et al. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 794-818.
  • Souers, A. J., et al. (2013). The Role of the Acidity of N-Heteroaryl Sulfonamides as Inhibitors of Bcl-2 Family Protein–Protein Interactions. ACS Medicinal Chemistry Letters, 4(2), 201-206.
  • Pitre, S. P., & Paquin, J. F. (2018). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
  • Monos, T. M., & Stephenson, C. R. J. (2022). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates.
  • Process for the production of 4 4'-biphenyl disulfonyl chloride. Google Patents.
  • King, J. F., et al. (1998). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 76(10), 1576-1582.
  • Jose, T., et al. (2014). Highly charged and stable cross-linked 4,4′-bis(4-aminophenoxy)biphenyl-3,3′-disulfonic acid (BAPBDS)-sulfonated poly(ether sulfone) polymer electrolyte membranes impervious to methanol.
  • Chen, H., et al. (2020). Synthesis of caffeic acid sulfonamide derivatives and their protective effect against H2O2 induced oxidative damage in A549 cells. RSC Advances, 10(11), 6432-6441.
  • Practical Acid-Catalyzed Acylation of Sulfonamides with Carboxylic Acid Anhydrides. ResearchGate. Available at: [Link]

  • Emmanouilidis, L., et al. (2024).

Sources

Reference Data & Comparative Studies

Validation

4,4'-Biphenyldisulfonyl Chloride vs. terephthaloyl chloride in polyamide synthesis: a comparative study

Executive Summary In the synthesis of high-performance polymers, the selection of the electrophilic monomer fundamentally dictates the matrix's thermomechanical profile, chemical resistance, and permeation characteristic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the synthesis of high-performance polymers, the selection of the electrophilic monomer fundamentally dictates the matrix's thermomechanical profile, chemical resistance, and permeation characteristics. Terephthaloyl chloride (TPC) is the industry-standard diacyl chloride for producing rigid aromatic polyamides via1[1]. Conversely, 4,4'-Biphenyldisulfonyl Chloride (BPDSC) is a specialized disulfonyl chloride utilized to synthesize polysulfonamides or act as a difunctional terminator in 2[2].

This guide provides a rigorous comparison of TPC and BPDSC, detailing their mechanistic differences and providing field-proven, self-validating protocols for researchers and drug development professionals.

Mechanistic Divergence: Carboxamide vs. Sulfonamide Linkages

  • Terephthaloyl Chloride (TPC): When TPC reacts with diamines (e.g., m-phenylenediamine), it forms a polycarboxamide network. The resulting amide bond (-NH-CO-) is highly planar with significant double-bond character due to resonance. This rigidity imparts exceptional mechanical strength and high water flux in 3[3]. However, the electron-rich amide nitrogen is vulnerable to electrophilic attack by active chlorine, leading to N-chlorination and subsequent membrane degradation.

  • 4,4'-Biphenyldisulfonyl Chloride (BPDSC): Reacting BPDSC with diamines yields a polysulfonamide network. The sulfonamide linkage (-NH-SO2-) is non-planar and highly flexible. Crucially, the strong electron-withdrawing nature of the sulfonyl group depletes electron density on the adjacent nitrogen atom, sterically and electronically hindering N-chlorination. Consequently, BPDSC-derived polymers exhibit vastly superior chlorine resistance, making them invaluable for harsh-environment separations and specialized matrices.

Visualization of Polymerization Pathways

Interfacial polymerization workflow comparing TPC and BPDSC monomer pathways.

Comparative Performance Data

The structural differences between TPC and BPDSC directly translate to macroscopic performance metrics. The table below summarizes the quantitative and qualitative data comparing the two matrices.

PropertyTPC-Derived PolyamideBPDSC-Derived Polysulfonamide
Primary Linkage Carboxamide (-NH-CO-)Sulfonamide (-NH-SO2-)
Chain Rigidity High (Planar resonance)Moderate (Non-planar, flexible)
Chlorine Resistance Low (Susceptible to N-chlorination)High (Electron-withdrawn nitrogen)
TFC Water Flux Very High (Rigid free-volume)Moderate (Denser packing)
Salt Rejection (NaCl) >99% (Highly crosslinked)~95-98%
Solvent Solubility Poor (Highly crystalline)Good in polar aprotic solvents (DMF, NMP)
Primary Application Desalination RO membranes, KevlarChlorine-resistant membranes, specialized dopes

Validated Experimental Protocols

Protocol A: Interfacial Polymerization of TPC-Based Polyamide TFC Membrane

This protocol establishes a self-validating system for synthesizing a standard TPC-polyamide active layer on a4[4].

  • Aqueous Saturation: Submerge a polysulfone (PSF) ultrafiltration support in an aqueous solution containing 2.0 wt% m-phenylenediamine (MPD) for 2 minutes.

  • Boundary Layer Control: Remove the support and use a soft rubber roller to expel excess aqueous solution.

    • Causality: Removing macroscopic droplets prevents heterogeneous polymerization and ensures the reaction is strictly diffusion-controlled at the interface.

  • Organic Phase Reaction: Pour a 0.1 wt% solution of TPC in anhydrous n-hexane over the MPD-saturated support for 60 seconds.

    • Causality: TPC partitions into the aqueous boundary layer, reacting instantly with MPD to form an ultrathin, highly crosslinked polyamide film.

  • Thermal Curing: Drain the organic solution and heat-cure the membrane at 80°C for 5 minutes.

    • Causality: Heat drives off residual hexane and promotes further cross-linking of unreacted acyl chloride groups.

  • System Validation: Perform ATR-FTIR on the dried membrane. The presence of a strong Amide I band (C=O stretch) at ~1650 cm⁻¹ and Amide II band (N-H bend) at ~1540 cm⁻¹ confirms successful polyamide formation.

Protocol B: Synthesis of BPDSC-Based Polysulfonamide via Solution Polycondensation

Because disulfonyl chlorides are generally less reactive than diacyl chlorides, low-temperature solution polycondensation is preferred over IP to ensure high molecular weight.

  • Monomer Dissolution: Dissolve 10 mmol of a diamine (e.g., 4,4'-oxydianiline) in 20 mL of anhydrous N,N-dimethylacetamide (DMAc) in a 3-neck flask under a nitrogen atmosphere. Cool to 0°C using an ice bath.

  • Acid Scavenger Addition: Inject 22 mmol (2.2 eq) of anhydrous triethylamine (TEA).

    • Causality: The polycondensation of BPDSC generates HCl byproduct. TEA acts as an acid scavenger, preventing the protonation of the diamine and maintaining its nucleophilicity.

  • BPDSC Addition: Slowly add 10 mmol of BPDSC powder to the chilled solution over 15 minutes.

    • Causality: The reaction is exothermic. Maintaining 0°C suppresses side reactions, such as the hydrolysis of the sulfonyl chloride groups by trace moisture.

  • Polymerization: Stir the viscous dope at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 12 hours to maximize chain extension.

  • Precipitation and Validation: Pour the dope into 200 mL of vigorously stirred methanol to precipitate the polymer. Filter, wash with deionized water, and dry under vacuum at 80°C.

    • System Validation: Validate via ATR-FTIR. Successful synthesis is confirmed by symmetric and asymmetric SO₂ stretching bands at ~1160 cm⁻¹ and ~1320 cm⁻¹, respectively.

References

  • Synthesis and characterization of interfacially polymerized polyamide thin films. ResearchGate. 1

  • US3819587A - Wholly aromatic carbocyclic polycarbonamide fiber having orientation angle of less than about 45{20. Google Patents. 2

  • Design and fabrication of fouling resistant cross-linked polyamide thin film composite nanofiltration membrane consisting of an aliphatic triamine and terephthaloyl chloride for water desalting applications. FAO AGRIS.4

  • Simulation of Thin Film Membranes Formed by Interfacial Polymerization. ACS Publications. 3

Sources

Comparative

Spectroscopic analysis (¹H NMR, ¹³C NMR) for structural confirmation of 4,4'-Biphenyldisulfonyl Chloride products

Spectroscopic Analysis (¹H & ¹³C NMR) for Structural Confirmation of 4,4'-Biphenyldisulfonyl Chloride: A Comparative Guide Introduction: The Criticality of Structural Validation 4,4'-Biphenyldisulfonyl chloride (BPDSC) i...

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Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Analysis (¹H & ¹³C NMR) for Structural Confirmation of 4,4'-Biphenyldisulfonyl Chloride: A Comparative Guide

Introduction: The Criticality of Structural Validation

4,4'-Biphenyldisulfonyl chloride (BPDSC) is a pivotal bifunctional electrophile extensively utilized in the synthesis of sulfonamide-based therapeutics, macrocyclic complexes, and advanced cross-linked polymers[1]. Because both sulfonyl chloride (-SO₂Cl) groups must remain intact for successful step-growth polymerization or cross-linking, the presence of mono-substituted impurities, structural isomers, or hydrolyzed degradants can prematurely terminate chain growth and poison downstream reactions.

Commercial specifications strictly mandate high purity (>97%), which must be rigorously confirmed via quantitative NMR (qNMR)[2]. This guide provides an authoritative, comparative framework for using ¹H and ¹³C NMR to distinguish high-purity BPDSC from substandard, isomeric, or degraded alternatives.

The Causality of Spectroscopic Shifts in BPDSC

To accurately interpret the NMR spectra of BPDSC, one must understand the electronic environment dictated by the highly reactive chlorosulfonyl moieties[3].

  • Symmetry & Splitting: BPDSC possesses D2h​ molecular symmetry. The two phenyl rings are chemically and magnetically equivalent. This simplifies the ¹H NMR spectrum into a classic AA'BB' system, presenting as exactly two sharp doublets.

  • Electronic Deshielding: The -SO₂Cl group is a powerful electron-withdrawing group (EWG) via both inductive (-I) and resonance (-M) effects[4]. Consequently, the protons positioned ortho to the -SO₂Cl group are severely deshielded, pushing their chemical shift significantly downfield compared to the protons ortho to the biphenyl bridge.

  • Degradation Causality: Sulfonyl chlorides are highly moisture-sensitive. Exposure to atmospheric moisture or wet solvents triggers rapid hydrolysis, converting the -SO₂Cl group into a sulfonic acid (-SO₃H) and releasing HCl[5]. The -SO₃H group is less electron-withdrawing than -SO₂Cl, resulting in an observable upfield shift (lower ppm) of the adjacent protons. Furthermore, partial solvolysis disrupts the molecule's symmetry if only one side hydrolyzes[6].

Comparative Spectroscopic Data

The following tables summarize the expected NMR parameters for high-purity BPDSC compared against common impurities and degradants.

Table 1: ¹H NMR Chemical Shifts Comparison (400 MHz, CDCl₃)

Product / ImpurityH-a (ortho to -SO₂X)H-b (ortho to Ar)Splitting PatternDiagnostic Causality
High-Purity 4,4'-BPDSC ~8.18 ppm~7.85 ppm2 Doublets (AA'BB')Strong -I/-M deshielding from intact -SO₂Cl maintains perfect D2h​ symmetry.
Hydrolyzed (Sulfonic Acid) ~7.95 ppm~7.70 ppm2 Doublets (AA'BB')Weaker EWG effect of the degraded -SO₃H group causes an upfield shift.
Mono-sulfonyl Chloride 8.05, 7.6–7.4 ppm7.6–7.4 ppmComplex MultipletsLoss of symmetry; one ring lacks the strong EWG, creating overlapping signals.
2,4'-Isomer (Substandard) AsymmetricAsymmetricSinglet + DoubletsPositional isomerism permanently destroys the AA'BB' magnetic equivalence.

Table 2: ¹³C NMR Chemical Shifts Comparison (100 MHz, CDCl₃)

Carbon PositionHigh-Purity 4,4'-BPDSCCausality / Structural Significance
C1 (ipso to -SO₂Cl) ~144.5 ppmHighly deshielded quaternary carbon due to direct attachment to the strongly electron-withdrawing chlorosulfonyl group.
C4 (ipso to Ar) ~143.2 ppmDeshielded by the adjacent aromatic ring system.
C2, C6 (ortho to -SO₂Cl) ~128.4 ppmResonates upfield relative to ipso carbons; standard aromatic range.
C3, C5 (ortho to Ar) ~129.1 ppmSlightly more deshielded than C2/C6 due to resonance effects from the biphenyl bridge.

Self-Validating Experimental Protocol for NMR Analysis

A robust protocol must account for the high reactivity of the chlorosulfonyl moiety. The following methodology is designed as a self-validating system, where physical observations confirm chemical integrity before the spectrum is even acquired.

Step 1: Solvent Selection and Sample Preparation

  • Action: In a dry environment (e.g., under positive nitrogen pressure), dissolve 10–15 mg of the BPDSC sample in 0.6 mL of anhydrous, acid-free CDCl₃ (stored over 4Å molecular sieves).

  • Causality: Protic solvents or hygroscopic solvents like DMSO-d₆ must be strictly avoided. DMSO-d₆ often contains trace water, which will actively hydrolyze the BPDSC sample during the NMR experiment, yielding false-positive degradation signals[5].

  • Self-Validation Check: High-purity BPDSC is completely soluble in CDCl₃. The hydrolyzed degradant (4,4'-biphenyldisulfonic acid) is highly polar and insoluble in CDCl₃. If the sample forms a cloudy suspension, severe hydrolysis has already occurred. Do not proceed to NMR; the batch is compromised.

Step 2: ¹H NMR Acquisition

  • Action: Acquire a 1D ¹H NMR spectrum at 400 MHz or higher. Set the relaxation delay ( d1​ ) to at least 3 seconds.

  • Causality: A longer relaxation delay ensures full longitudinal relaxation ( T1​ ) of all aromatic protons. This guarantees accurate integration, which is mathematically required to detect low-level asymmetric impurities (like the mono-sulfonyl chloride) that might distort the baseline integration ratio away from a perfect 1:1.

Step 3: ¹³C{¹H} NMR Acquisition

  • Action: Acquire a ¹³C decoupled spectrum with a high number of transients (e.g., 512–1024 scans).

  • Causality: The quaternary carbons (C-SO₂Cl and C-Ar) lack attached protons, meaning they do not benefit from the Nuclear Overhauser Effect (NOE) and have very long relaxation times. A high scan count is required to resolve the critical C-SO₂Cl peak at ~144 ppm, which is the definitive marker of an intact chlorosulfonyl group.

Workflow Visualization

The following decision matrix illustrates the logical pathway for confirming BPDSC structural integrity based on NMR outputs.

NMR_Workflow Start 4,4'-BPDSC Sample Prep Dissolve in Anhydrous CDCl3 (Check for insoluble -SO3H) Start->Prep Acquire Acquire ¹H & ¹³C NMR Prep->Acquire Decision1 Are there exactly 2 doublets (AA'BB')? Acquire->Decision1 Decision2 Are shifts at ~8.18 and ~7.85 ppm? Decision1->Decision2 Yes (Symmetric) Impurity1 Asymmetric Impurity (Mono-substituted or Isomer) Decision1->Impurity1 No (Complex Multiplets) Impurity2 Hydrolyzed Product (Sulfonic Acid Degradation) Decision2->Impurity2 No (Upfield Shifts) Pure High-Purity 4,4'-BPDSC Confirmed Decision2->Pure Yes (Correct Deshielding)

Fig 1: ¹H NMR decision matrix for rapid structural confirmation of 4,4'-BPDSC.

References

  • Synthesis of Analogues of Congo Red and Evaluation of Their Anti-Prion Activity | acs.org | 1

  • 4,4'-Biphenyldisulfonyl Chloride | 3406-84-6 | tcichemicals.com | 2

  • IR, NMR and MS of a Sulfonyl Chloride compound | acdlabs.com | 4

  • Preventing decomposition of sulfonyl chloride during reaction | benchchem.com | 5

  • Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs | nih.gov | 6

  • The chlorosulfonyl moiety as a leaving group: hydride reduction of sulfonyl chlorides | cdnsciencepub.com |3

Sources

Validation

A Comparative Guide to the Quantitative Analysis of Sulfonamide Formation Using 4,4'-Biphenyldisulfonyl Chloride

This guide provides an in-depth technical comparison for researchers, scientists, and drug development professionals on the synthesis and quantitative analysis of sulfonamides derived from 4,4'-biphenyldisulfonyl chlorid...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical comparison for researchers, scientists, and drug development professionals on the synthesis and quantitative analysis of sulfonamides derived from 4,4'-biphenyldisulfonyl chloride. We will explore the nuances of the synthetic protocol, compare it with alternative methodologies, and detail robust analytical techniques for accurate quantification, ensuring a foundation of scientific integrity and reproducibility.

Introduction: The Significance of the Sulfonamide Moiety

The sulfonamide functional group (-SO₂NR₂) is a cornerstone in medicinal chemistry, integral to a wide array of therapeutic agents, including antimicrobial, anti-inflammatory, and diuretic drugs.[1][2] The synthesis of these compounds, typically through the reaction of a sulfonyl chloride with a primary or secondary amine, is a fundamental process in drug discovery.[1][3] 4,4'-Biphenyldisulfonyl chloride stands out as a unique reagent. Its bifunctional nature allows for the synthesis of dimeric structures or polymers, making it a valuable tool for creating specific molecular architectures, such as linkers in antibody-drug conjugates or novel polymeric materials. This guide focuses on the precise quantitative analysis of sulfonamide formation using this specific reagent, a critical step for reaction optimization, yield determination, and quality control.

The Chemistry of Sulfonamide Formation with 4,4'-Biphenyldisulfonyl Chloride

The reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group. The presence of a non-nucleophilic base is crucial to neutralize the HCl byproduct, driving the reaction to completion.

Reaction Mechanism & Stoichiometry

The bifunctional nature of 4,4'-biphenyldisulfonyl chloride means that the reaction can proceed at one or both sulfonyl chloride sites. Precise control over stoichiometry is therefore essential. Using a 1:2 molar ratio of the disulfonyl chloride to the amine will favor the formation of the disubstituted product, whereas a 1:1 ratio may yield a mixture of mono- and di-substituted products.

Sulfonamide Formation Mechanism Amine R-NH₂ (Amine) Intermediate Transition State Amine->Intermediate Nucleophilic Attack SulfonylChloride Ar-(SO₂Cl)₂ SulfonylChloride->Intermediate Product1 Ar-(SO₂NHR)(SO₂Cl) Intermediate->Product1 - Cl⁻ Product2 Final Product (after 2nd substitution) Product1->Product2 HCl HCl ProtonatedBase Base-H⁺Cl⁻ HCl->ProtonatedBase Base Base (e.g., Et₃N) Base->ProtonatedBase Neutralization

Caption: Mechanism of sulfonamide formation using a disulfonyl chloride.

Comparative Analysis of Sulfonylating Agents

While 4,4'-biphenyldisulfonyl chloride is excellent for specific applications requiring a rigid, bifunctional linker, other reagents may be more suitable for general sulfonamide synthesis. The choice of reagent profoundly impacts reaction conditions, functional group tolerance, and overall efficiency.

Table 1: Comparison of Sulfonylating Agents

MethodReagents/CatalystGeneral YieldsReaction ConditionsKey AdvantagesLimitations
Traditional Method (Biphenyl) 4,4'-Biphenyldisulfonyl Chloride, Amine, BaseGood to ExcellentVariable, often requires pyridine or Et₃NCreates rigid, dimeric structures.[4]Can lead to mixtures of mono/di-substituted products.
Classical Method (Mono) Benzenesulfonyl chloride, Amine, BaseGood to ExcellentVariable, often requires pyridine.[3]Well-established, readily available starting materials.Harsh conditions for sulfonyl chloride synthesis, limited functional group tolerance.[5]
Sulfonyl Fluoride Activation Sulfonyl fluoride, Amine, Ca(NTf₂)₂Good to Excellent60 °C, 24 hUtilizes stable and easy-to-handle sulfonyl fluorides.Requires a specific catalyst.[5]
One-Pot from Thiols Thiol, Amine, NaDCC·2H₂OGood to ExcellentRoom Temperature, 1 - 6 hoursEnvironmentally friendly, mild conditions, simple workup.[6][7]Oxidant may not be compatible with all functional groups.
Using SO₂ Surrogate Aryl radical precursor, Amine, DABSO, CatalystModerate to Excellent80-120 °C, 12-24 hAtom economical, avoids pre-functionalization of the arene.Requires expensive transition metal catalysts.[5]

Quantitative Analysis: Methodologies and Protocols

Accurate quantification is paramount for determining reaction yield and purity. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy are the two gold-standard techniques for this purpose.[8]

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and robust method for separating, identifying, and quantifying components in a mixture.[8][9] It is the preferred method for routine analysis and purity determination in many pharmaceutical labs.

HPLC Workflow A 1. Sample Preparation (Dilute reaction aliquot) D 4. Inject Samples & Standards A->D B 2. Standard Preparation (Calibration Curve) B->D C 3. HPLC System Setup (Column, Mobile Phase, Detector) C->D E 5. Data Acquisition (Chromatograms) D->E F 6. Data Analysis (Peak Integration) E->F G 7. Quantification (Calculate Yield & Purity) F->G

Caption: General workflow for quantitative analysis by HPLC.

Experimental Protocol: HPLC Analysis

  • Preparation of Mobile Phase: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid. Filter and degas the solvents thoroughly.[10]

  • Preparation of Standard Solutions: Accurately weigh a known amount of the pure sulfonamide product and prepare a series of standard solutions of known concentrations (e.g., 5, 10, 25, 50, 100 µg/mL) in the mobile phase.[8]

  • Preparation of Sample Solution: At the end of the reaction, quench a small, accurately measured aliquot of the reaction mixture. Dilute it with the mobile phase to a concentration expected to fall within the range of the calibration curve.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[11]

    • Flow Rate: 1.0 mL/min.[12]

    • Column Temperature: 30 °C.[11]

    • Detection: UV detector set at a wavelength of maximum absorbance for the sulfonamide (e.g., 265-278 nm).[11][12]

    • Injection Volume: 5-20 µL.

  • Analysis and Quantification:

    • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration. The curve should have a correlation coefficient (R²) > 0.999.[9]

    • Inject the sample solution.

    • Determine the concentration of the sulfonamide in the sample solution using the calibration curve.

    • Calculate the reaction yield based on the initial amount of the limiting reagent.

    • Purity can be assessed by the area percentage of the main product peak relative to the total area of all peaks in the chromatogram.[8]

Quantitative NMR (qNMR) Spectroscopy

qNMR is a powerful primary analytical method that provides structural information and direct quantification without the need for a product-specific calibration curve. Quantification is achieved by comparing the integral of a specific proton signal from the analyte against that of a known amount of an internal standard.[13][14]

Experimental Protocol: qNMR Analysis

  • Selection of Internal Standard: Choose an internal standard that has a simple spectrum, is stable, does not react with the sample, and has at least one resonance peak that is well-resolved from the analyte peaks. Thioacetamide or dimethyl sulfone are potential candidates.[13]

  • Sample Preparation:

    • Accurately weigh about 5-10 mg of the crude, dried reaction product into an NMR tube.[14]

    • Accurately weigh and add a known amount of the internal standard to the same NMR tube.

    • Add a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to dissolve both the sample and the standard.[14][15]

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum using a high-resolution spectrometer (e.g., 400 MHz or higher).

    • Ensure a sufficient relaxation delay (D1) time (typically 5 times the longest T1 relaxation time of the protons being integrated) to allow for full magnetization recovery, which is critical for accurate integration.

  • Data Analysis:

    • Process the spectrum (phasing, baseline correction).

    • Integrate a well-resolved, characteristic peak of the sulfonamide product and a peak from the internal standard.

    • Calculate the molar quantity of the product using the following formula:

      • Moles_product = (Integral_product / N_protons_product) × (N_protons_standard / Integral_standard) × Moles_standard

      • Where N_protons is the number of protons giving rise to the integrated signal.

    • Calculate the reaction yield based on the calculated moles of the product and the initial moles of the limiting reactant.

Head-to-Head: Choosing the Right Analytical Technique

The selection between HPLC and qNMR depends on the specific experimental goals, available resources, and the stage of research.

Decision Tree Start What is the primary analytical goal? Goal_Purity High-throughput purity screening and routine QC? Start->Goal_Purity Purity/QC Goal_Yield Accurate yield of a novel compound without an isolated standard? Start->Goal_Yield Yield/Structure Goal_Purity->Goal_Yield No Method_HPLC Use HPLC Goal_Purity->Method_HPLC Yes Goal_Yield->Method_HPLC No (Standard is available) Method_qNMR Use qNMR Goal_Yield->Method_qNMR Yes

Sources

Comparative

Benchmarking the performance of 4,4'-Biphenyldisulfonyl Chloride in specific catalytic reactions

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to achieving desired synthetic outcomes with high efficiency and precision. This guide provides an in...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to achieving desired synthetic outcomes with high efficiency and precision. This guide provides an in-depth technical comparison of 4,4'-biphenyldisulfonyl chloride, benchmarking its performance against common alternatives in key catalytic reactions. By presenting objective experimental data and detailed methodologies, this document aims to serve as a valuable resource for making informed decisions in your research and development endeavors.

Introduction to 4,4'-Biphenyldisulfonyl Chloride: A Versatile Bifunctional Reagent

4,4'-Biphenyldisulfonyl chloride, a white to light yellow crystalline solid, is a bifunctional molecule featuring two sulfonyl chloride groups attached to a rigid biphenyl backbone.[1] This unique structure imparts specific reactivity and properties that make it a valuable reagent in various chemical transformations, most notably in polymerization and the synthesis of complex organic molecules.[1] The two reactive sites allow it to act as a cross-linking agent or as a monomer in polycondensation reactions, leading to the formation of polysulfonamides and polysulfones.

The electrophilicity of the sulfur atoms in the sulfonyl chloride groups is a key determinant of the reactivity of 4,4'-biphenyldisulfonyl chloride. Electron-withdrawing groups generally increase the rate of nucleophilic attack on the sulfur atom.[2] The biphenyl moiety, while not as strongly electron-withdrawing as a nitro group, influences the electronic properties and conformational rigidity of the resulting polymers and molecules.

This guide will focus on two primary applications where 4,4'-biphenyldisulfonyl chloride serves as a critical reactant: the synthesis of polyamides/polysulfonamides and the preparation of sulfonamides. Its performance will be compared against established alternatives such as terephthaloyl chloride in polymerization and p-toluenesulfonyl chloride (TsCl) and benzenesulfonyl chloride in sulfonamide synthesis.

Performance in Polycondensation Reactions: Synthesis of Polyamides and Polysulfonamides

The bifunctional nature of 4,4'-biphenyldisulfonyl chloride makes it an excellent monomer for the synthesis of aromatic polyamides and polysulfonamides through polycondensation with aromatic diamines. These polymers are often sought after for their high thermal stability and mechanical strength.

A common alternative for the synthesis of aromatic polyamides is terephthaloyl chloride. While direct comparative studies are limited, we can infer performance based on the principles of polymer chemistry and related studies on aromatic diacid chlorides.

Table 1: Comparison of Monomers for Aromatic Polyamide Synthesis

MonomerStructureKey Properties of Resulting PolymerTypical Reaction Conditions
4,4'-Biphenyldisulfonyl Chloride ClSO₂-C₆H₄-C₆H₄-SO₂ClHigh thermal stability, potential for good mechanical strength and solubility in polar aprotic solvents. The biphenyl unit introduces rigidity.Low-temperature solution polycondensation with aromatic diamines in solvents like N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), often with an acid scavenger like pyridine.[3]
Terephthaloyl Chloride ClCO-C₆H₄-COClExcellent thermal and mechanical properties (e.g., Kevlar®). Often results in polymers with low solubility.Low-temperature solution polycondensation or interfacial polymerization with aromatic diamines.[4][5]

Experimental Protocol: Synthesis of a Polysulfonamide from 4,4'-Biphenyldisulfonyl Chloride and 4,4'-Oxydianiline

This protocol describes a typical low-temperature solution polycondensation for the synthesis of a polysulfonamide.

Materials:

  • 4,4'-Biphenyldisulfonyl Chloride

  • 4,4'-Oxydianiline (ODA)

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Pyridine, anhydrous

  • Methanol

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 4,4'-oxydianiline (1.00 g, 5.0 mmol) in anhydrous NMP (20 mL) under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • To the stirred solution, add 4,4'-biphenyldisulfonyl chloride (1.75 g, 5.0 mmol) in one portion.

  • Add anhydrous pyridine (0.8 mL, 10.0 mmol) to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and continue stirring for 24 hours.

  • Precipitate the resulting polymer by pouring the viscous solution into methanol (200 mL).

  • Filter the fibrous polymer, wash thoroughly with methanol and then with hot water, and dry in a vacuum oven at 80 °C for 12 hours.

Causality in Experimental Choices:

  • Anhydrous Conditions: Sulfonyl chlorides are sensitive to moisture and can hydrolyze to the corresponding sulfonic acids, which are unreactive in this polymerization.[6]

  • Low Temperature: Low-temperature polycondensation helps to minimize side reactions and allows for better control over the polymerization process, leading to higher molecular weight polymers.

  • Acid Scavenger: Pyridine is used to neutralize the hydrochloric acid generated during the reaction, which would otherwise protonate the diamine and inhibit its nucleophilicity.[7]

  • Methanol Precipitation: Methanol is a non-solvent for the polymer, causing it to precipitate out of the NMP solution, allowing for its isolation and purification.

Workflow for Polyamide/Polysulfonamide Synthesis:

Sulfonamide_Synthesis_Logic cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_products Products & Byproducts SC Sulfonyl Chloride (Electrophile) Reaction Nucleophilic Attack on Sulfonyl Sulfur SC->Reaction Amine Amine (Nucleophile) Amine->Reaction Base Base (e.g., Pyridine) ProtonatedBase Protonated Base Base->ProtonatedBase Neutralization Sulfonamide Sulfonamide Reaction->Sulfonamide HCl HCl (Byproduct) Reaction->HCl HCl->ProtonatedBase

Caption: Logical flow of a typical sulfonamide synthesis.

Role in Other Catalytic Reactions

While primarily used as a reactant, the sulfonyl chloride group can, in some contexts, participate in or influence catalytic processes.

Friedel-Crafts Reactions

In Friedel-Crafts type reactions, sulfonyl chlorides can act as electrophiles to form sulfones. This reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃). [8][9]4,4'-Biphenyldisulfonyl chloride can be used in polycondensation reactions under Friedel-Crafts conditions to produce poly(ether sulfone)s. [2]The biphenyl unit in this case would be incorporated into the polymer backbone, imparting rigidity and high-temperature stability.

Table 3: Comparison of Catalysts for Friedel-Crafts Sulfonylation

CatalystTypeAdvantagesDisadvantages
AlCl₃ Traditional Lewis AcidHigh reactivity.Stoichiometric amounts often required, moisture sensitive, generates significant waste. [10]
FeCl₃ Milder Lewis AcidLess reactive but more economical and environmentally benign than AlCl₃. [10]May require higher temperatures or longer reaction times.
Zeolites Solid AcidReusable, environmentally friendly, shape-selective.Can have lower activity than traditional Lewis acids.
Esterification of Phenols

While less common, sulfonyl chlorides can be used to activate carboxylic acids for the esterification of phenols. More frequently, they are used to convert phenols to their corresponding sulfonate esters, which are excellent leaving groups in subsequent nucleophilic substitution reactions. While there is a lack of specific data on the catalytic use of 4,4'-biphenyldisulfonyl chloride in direct esterification, its reactivity would be comparable to other aromatic sulfonyl chlorides. The use of a base is essential in these reactions to deprotonate the phenol, increasing its nucleophilicity. [11]Phase-transfer catalysis can be a highly efficient method for such esterifications. [11]

Conclusion and Future Outlook

4,4'-Biphenyldisulfonyl chloride is a valuable and versatile bifunctional reagent, particularly in the synthesis of high-performance polymers and symmetrical bis-sulfonamides. Its rigid biphenyl core imparts desirable thermal and mechanical properties to the resulting materials. While it faces competition from more common and often more reactive diacid chlorides and sulfonyl chlorides, its unique structure offers opportunities for creating novel materials and complex molecules.

Future research could focus on the development of more efficient and sustainable catalytic methods for polymerization and sulfonamide synthesis using 4,4'-biphenyldisulfonyl chloride. Exploring its application in the synthesis of functional materials, such as membranes and electronic materials, where the biphenyl unit can play a crucial role in defining the material's properties, is also a promising avenue. For drug development professionals, the ability to introduce a rigid, symmetrical linker via 4,4'-biphenyldisulfonyl chloride could be a powerful tool in the design of new therapeutic agents.

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